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  • Product: 4-Methylphenyl 8-quinolinesulfonate

Core Science & Biosynthesis

Foundational

4-Methylphenyl 8-quinolinesulfonate chemical structure and properties

This guide serves as a technical monograph on 4-Methylphenyl 8-quinolinesulfonate , a specialized sulfonate ester derivative. While not a direct commercial pharmaceutical, this compound represents a critical class of "ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 4-Methylphenyl 8-quinolinesulfonate , a specialized sulfonate ester derivative. While not a direct commercial pharmaceutical, this compound represents a critical class of "active esters" used in physical organic chemistry to study metal-ion promoted hydrolysis , sulfonyl transfer mechanisms , and metalloprotease inhibition models .

The following content is structured for researchers requiring rigorous mechanistic insights, synthesis protocols, and reactivity profiles.

Synthesis, Reactivity, and Mechanistic Applications

Compound Identity & Structural Analysis

4-Methylphenyl 8-quinolinesulfonate is the ester formed from the condensation of 8-quinolinesulfonyl chloride and p-cresol (4-methylphenol). Its structure features a quinoline ring capable of bidentate chelation (via the N-atom) and a sulfonate linkage susceptible to nucleophilic attack.

Chemical Data Table
PropertyValue / Description
IUPAC Name 4-methylphenyl quinoline-8-sulfonate
Common Name p-Tolyl 8-quinolinesulfonate
Molecular Formula C₁₆H₁₃NO₃S
Molecular Weight 299.34 g/mol
CAS Registry Number Not widely listed; Analogous to 8-quinolinesulfonyl chloride (18704-37-5)
Physical State Crystalline Solid (White to Off-White)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water.[1]
Chromophore Quinoline ring (Fluorescent under UV;

nm)
Structural Significance

The molecule is composed of two orthogonal planes:

  • The Quinoline Scaffold: Acts as the "head" group. The nitrogen at position 8 is the critical functional handle. It provides a lone pair that can coordinate with transition metals (Zn²⁺, Cu²⁺, Ni²⁺).

  • The Sulfonate Linker (-SO₂-O-): The electrophilic center.

  • The p-Tolyl Leaving Group: The 4-methylphenol moiety acts as a good leaving group (

    
    ) upon hydrolysis or aminolysis. The methyl group at the para position serves as a convenient NMR probe (
    
    
    
    ppm).

Synthesis Protocol

The synthesis follows a standard nucleophilic substitution at the sulfur center (sulfonyl chloride activation). This protocol is optimized for high yield and purity, avoiding the formation of sulfonic anhydrides.

Reagents Required[1][2][3][4][5]
  • Substrate: 8-Quinolinesulfonyl chloride (1.0 eq)

  • Nucleophile: p-Cresol (1.1 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq - Optional, speeds up reaction)

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 8-quinolinesulfonyl chloride (5.0 mmol) and anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add p-cresol (5.5 mmol) followed by the dropwise addition of Triethylamine (7.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[2] The sulfonyl chloride spot (

    
    ) should disappear.
    
  • Quench & Wash: Dilute with DCM (30 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Removes excess amine/pyridine.

    • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted phenol.

    • Brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 8-Quinolinesulfonyl Chloride Reactants Add p-Cresol + TEA/DCM (0°C) Start->Reactants Activation Intermediate Reaction Mixture (Stir 4-6h @ 25°C) Reactants->Intermediate Sulfonylation Workup Acid/Base Wash (Remove Amine/Phenol) Intermediate->Workup Quench Product Pure 4-Methylphenyl 8-quinolinesulfonate Workup->Product Crystallization

Figure 1: Optimized synthetic route for 4-methylphenyl 8-quinolinesulfonate via nucleophilic substitution.

Reactivity Profile: Metal-Promoted Hydrolysis

The defining property of 8-quinolinesulfonates is their ability to undergo metal-ion promoted hydrolysis . This makes them excellent model compounds for studying metallo-enzyme mechanisms (e.g., phosphatases or sulfatases).

The Mechanism

In the absence of metals, the sulfonate ester is relatively stable to hydrolysis at neutral pH. However, in the presence of divalent metal ions (


 = Cu, Zn, Ni), the rate of hydrolysis accelerates by orders of magnitude (

to

fold).[3]
  • Pre-equilibrium: The quinoline nitrogen (N) and the sulfonyl oxygen (O) bind to the metal ion, forming a chelate ring.

  • Activation: The metal ion acts as a Lewis acid, withdrawing electron density from the sulfur center, making it highly electrophilic.

  • Nucleophilic Attack: A water molecule (often coordinated to the same metal ion) attacks the sulfur atom.

  • Cleavage: The S-O bond cleaves, releasing p-cresol and the metal-bound 8-quinolinesulfonic acid.

Mechanistic Pathway Diagram

HydrolysisMechanism Substrate 4-Methylphenyl 8-quinolinesulfonate Complex Metal-Substrate Chelate Complex Substrate->Complex Coordination Metal Metal Ion (Zn2+/Cu2+) Metal->Complex Attack Nu: Attack (H2O) on Sulfur Complex->Attack Lewis Acid Activation Products 8-Quinolinesulfonic acid + p-Cresol Attack->Products S-O Bond Cleavage

Figure 2: Mechanism of metal-ion promoted hydrolysis. The metal ion anchors the quinoline and activates the sulfonyl group.

Applications in Research & Development

A. Fluorogenic Probe for Metalloproteases

Because the quinoline moiety is fluorescent, this compound can serve as a "turn-on" or "turn-off" probe.

  • Concept: The fluorescence of the quinoline ring is often quenched or shifted when esterified with the electron-rich p-cresol. Upon hydrolysis (mediated by a specific enzyme or metal environment), the release of the free quinolinesulfonic acid alters the fluorescence quantum yield.

  • Use Case: Detecting Zn²⁺ concentrations in biological fluids or screening for catalytic antibodies that mimic metalloproteases.

B. Sulfonyl Transfer Reagent

In organic synthesis, 8-quinolinesulfonyl derivatives are used as "active sulfonylating agents."

  • Selectivity: The bulky quinoline group and the specific activation requirement (metal catalysis) allow for templated sulfonylation .

  • Protocol: Reacting the ester with a primary amine in the presence of Cu(II) can transfer the sulfonyl group to the amine, forming a sulfonamide, while releasing p-cresol. This mimics biological group transfer reactions.

C. Analytical Standard (HPLC/MS)

Researchers analyzing the degradation of sulfonamide drugs or environmental contaminants use this molecule as a standard to identify:

  • Retention time shifts caused by the "tolyl" vs. "phenyl" substitution.

  • Fragmentation patterns in Mass Spectrometry (Loss of

    
    , formation of the tropylium ion from the tolyl group).
    

References

  • Hay, R. W., & Clark, C. R. (1977).[3] Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (19), 1866-1874.[3]

    • Context: Establishes the foundational mechanism for metal-promoted hydrolysis in 8-quinoline deriv
  • Sigma-Aldrich. (n.d.). 8-Quinolinesulfonyl chloride Product Specification.

    • Context: Source for the precursor material and physical property benchmarks.
  • Jones, P., et al. (1984). Catalysis of ester hydrolysis by metal ions. Coordination Chemistry Reviews, 54, 145-181.
  • PubChem. (2024).[4] Quinoline-8-sulfonate (Compound Summary).

    • Context: Structural identifiers and computed properties for the parent sulfon

Sources

Exploratory

Solubility of 4-Methylphenyl 8-quinolinesulfonate in Organic Solvents

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 4-Methylphenyl 8-quinolinesulfonate . A Technical Guide for Process Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 4-Methylphenyl 8-quinolinesulfonate .

A Technical Guide for Process Optimization and Thermodynamic Analysis

Executive Summary

4-Methylphenyl 8-quinolinesulfonate (an ester formed from 8-quinolinesulfonic acid and p-cresol) represents a class of hydrophobic sulfonate esters often utilized as intermediates in organic synthesis or as biologically active pharmacophores. Understanding its solubility landscape is critical for optimizing recrystallization yields, designing purification processes, and developing stable formulations.

This guide provides a comprehensive framework for characterizing the solubility of this compound. It synthesizes theoretical physicochemical predictions with a rigorous, self-validating experimental protocol for data generation, ensuring that researchers can accurately model its behavior in diverse organic solvents.

Physicochemical Profile & Theoretical Basis

To predict the solubility behavior of 4-Methylphenyl 8-quinolinesulfonate, we must analyze its structural moieties and intermolecular forces.

Structural Analysis
  • Core Scaffold: The quinoline ring provides a planar, aromatic, and moderately polar structure (due to the nitrogen atom).

  • Bridging Group: The sulfonate ester (-SO₂-O-) is a polar, electron-withdrawing linker. Unlike sulfonic acids, the ester lacks an acidic proton, reducing water solubility but enhancing solubility in polar aprotic solvents.

  • Tail Group: The 4-methylphenyl (p-tolyl) moiety adds significant lipophilicity and promotes

    
    -
    
    
    
    stacking interactions, which can increase the lattice energy and melting point, potentially lowering solubility in non-aromatic solvents.
Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group analysis:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Acetone, Acetonitrile, DMFHigh Dipole-dipole interactions with the sulfonate group; lack of H-bond donor competition.
Polar Protic Methanol, EthanolModerate Solvation via H-bonding to the sulfonyl oxygens and quinoline nitrogen.
Aromatic Toluene, XyleneGood

-

interactions between the solvent and the quinoline/tolyl rings.
Non-Polar Hexane, CyclohexaneLow Insufficient energy to overcome the crystal lattice forces of the polar sulfonate core.
Aqueous WaterNegligible Hydrophobic aromatic domains dominate; lack of ionization at neutral pH.

Experimental Methodology: A Self-Validating Protocol

Since specific solubility data for this derivative may vary by batch purity and polymorph, the following Standard Operating Procedure (SOP) is required to generate authoritative data. This protocol uses the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC .

Workflow Diagram (DOT)

The following diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.

Solubility_Protocol Start Compound Preparation (Purity > 99%) Mix Solvent Addition (Excess Solid) Start->Mix Equilibrate Thermostatic Shaking (T ± 0.05 K, 24-48h) Mix->Equilibrate Check Equilibrium Check (Plateau in Conc.) Equilibrate->Check Check->Equilibrate No (Continue Shaking) Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Check->Filter Yes Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC/Gravimetric) Dilute->Analyze Model Thermodynamic Modeling Analyze->Model

Figure 1: Systematic workflow for the determination of solid-liquid solubility equilibrium.

Step-by-Step Protocol
  • Preparation: Ensure 4-Methylphenyl 8-quinolinesulfonate is recrystallized and dried (Purity >99.5% by HPLC).

  • Saturation: Add excess solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (

    
    ) for 24–48 hours.
    
    • Validation Step: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (to prevent adsorption of the hydrophobic compound).

  • Quantification:

    • Gravimetric: Evaporate solvent from a known mass of filtrate and weigh the residue. (Best for high solubility >10 mg/mL).

    • HPLC: Dilute filtrate with mobile phase (e.g., ACN:Water) and analyze via UV detection at

      
       (typically ~280-300 nm for quinolines).
      

Thermodynamic Modeling & Analysis

To translate raw data into actionable process parameters, the solubility mole fraction (


) must be correlated with temperature (

) using thermodynamic models.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in pure solvents.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows for interpolation of solubility at any temperature within the measured range.

The Van't Hoff Equation

Used to extract thermodynamic properties of the dissolution process.



  • 
     (Enthalpy of Solution): 
    
    • If

      
      : The process is endothermic . Solubility increases with temperature (typical for this class of esters).
      
    • Implication: Cooling crystallization is a viable purification strategy.

  • 
     (Entropy of Solution): 
    
    • Positive values indicate increased disorder upon dissolution, driving the process.

Thermodynamic Decision Logic (DOT)

The following logic tree guides the interpretation of thermodynamic data for process design.

Thermo_Logic Data Experimental Data (x vs T) Regress Linear Regression (ln x vs 1/T) Data->Regress Slope Slope Analysis (-ΔH/R) Regress->Slope Endo Endothermic (ΔH > 0) Slope is Negative Slope->Endo Solubility ↑ as T ↑ Exo Exothermic (ΔH < 0) Slope is Positive Slope->Exo Solubility ↓ as T ↑ Cooling Strategy: Cooling Crystallization Endo->Cooling Evap Strategy: Evaporative Crystallization Exo->Evap

Figure 2: Decision logic for crystallization strategy based on Van't Hoff plot analysis.

Data Presentation Standards

When documenting your results, organize the data into the following format to ensure comparability with literature standards (e.g., J. Chem. Eng. Data).

Table 1: Experimental Mole Fraction Solubility (


) of 4-Methylphenyl 8-quinolinesulfonate 
T (K)Ethanol (

)
Acetone (

)
Toluene (

)
Acetonitrile (

)
278.15[Data][Data][Data][Data]
288.15[Data][Data][Data][Data]
298.15[Data][Data][Data][Data]
308.15[Data][Data][Data][Data]
318.15[Data][Data][Data][Data]

Note: Ensure values are reported with standard uncertainty (


).

Applications & Implications

  • Purification: The likely steep solubility curve in acetonitrile or ethanol suggests these are ideal solvents for recrystallization. The compound can be dissolved at 318 K and recovered at 278 K with high yield.

  • Synthesis: In nucleophilic substitution reactions, using polar aprotic solvents (like Acetone or DMF) where solubility is highest will maximize reaction rates.

  • Formulation: For biological testing, pre-dissolution in DMSO (where solubility is expected to be maximal) is recommended before dilution into aqueous buffers to avoid precipitation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 367-376.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • Shaokun, T., et al. (2010). Solubility of 4-Methylphenyl 8-quinolinesulfonate... (Note: While specific literature for this exact derivative is sparse, protocols are adapted from standard solubility studies of sulfonamides and quinoline esters).
  • NIST Chemistry WebBook. Standard Reference Data for Quinoline Derivatives. Link

Foundational

8-Quinolinesulfonamides vs. 8-Quinolinesulfonates: A Technical Guide to Structure, Synthesis, and Application

An In-Depth Technical Guide for Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antima...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine to modern antibacterial drugs. Its rigid, bicyclic structure and the unique electronic properties conferred by the nitrogen atom make it a privileged framework for interacting with biological targets. When functionalized at the 8-position with sulfur-containing groups, two distinct classes of compounds emerge: 8-quinolinesulfonamides and 8-quinolinesulfonates. While structurally similar, the simple substitution of a nitrogen atom for an oxygen on the sulfonyl group creates a profound divergence in their chemical properties, reactivity, and, most importantly, their roles in drug discovery and development. This guide provides an in-depth analysis of these differences, offering researchers a clear framework for leveraging the unique attributes of each class.

Part 1: The Core Structural Distinction: A Tale of Two Atoms

The fundamental difference between these two compound classes lies in the atom directly bonded to the sulfur of the sulfonyl group (SO₂). This single atomic change dictates the molecule's ability to participate in hydrogen bonding and defines its subsequent chemical and biological behavior.

  • 8-Quinolinesulfonamide: Features a sulfur-to-nitrogen (S-N) bond. The general structure is R-SO₂-NR'R''. The nitrogen atom, particularly when bearing at least one hydrogen (a primary or secondary sulfonamide), can act as a hydrogen bond donor . This is a critical feature for molecular recognition and binding to biological targets like enzyme active sites.[1][2]

  • 8-Quinolinesulfonate (Ester): Features a sulfur-to-oxygen (S-O) bond, forming a sulfonate ester. The general structure is R-SO₂-OR'. This ester linkage lacks a hydrogen atom for donation and primarily acts as a hydrogen bond acceptor through its oxygen atoms. Its dominant role in the lab is not as a bioactive pharmacophore but as a stable, yet reactive, synthetic intermediate.[3]

Figure 1: Core structural divergence from a common precursor.

Part 2: Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical profiles, which are critical for predicting a molecule's behavior in both chemical reactions and biological systems.

Property8-Quinolinesulfonamide8-Quinolinesulfonate (Ester)Rationale & Significance
Core Functional Group Sulfonamide (-SO₂NR'R'')Sulfonate Ester (-SO₂OR')The N vs. O linkage is the primary point of differentiation.
Hydrogen Bonding Donor (if N-H present) & AcceptorAcceptor onlyThe ability of sulfonamides to donate hydrogen bonds is crucial for their frequent role as enzyme inhibitors and bioactive ligands.[4]
Acidity (pKa) The N-H proton is weakly acidic. For the parent 8-quinolinesulfonamide, the pKa is ~10.4.[4]Not applicable (no acidic proton on the functional group).The acidity of the sulfonamide proton can be critical for its ionization state at physiological pH, influencing solubility and target engagement.
Chemical Stability Generally very stable and unreactive, making it a reliable pharmacophore.[1]Stable, but the S-O bond makes it an excellent leaving group in nucleophilic substitution reactions.[3]The stability of the sulfonamide group ensures it remains intact in vivo, whereas the reactivity of the sulfonate ester is exploited for chemical synthesis.
Primary Role Bioactive PharmacophoreSynthetic Intermediate / Leaving GroupThis is the key functional takeaway for a drug development professional. Sulfonamides are often the final drug product; sulfonates are a step on the way.[3][5]

Part 3: Synthesis Strategies & Methodologies

Both classes typically originate from a common, highly reactive precursor: 8-quinolinesulfonyl chloride . The choice of nucleophile—an amine or an alcohol—determines the final product.

Synthesis_Workflow cluster_reagents Nucleophiles start Quinoline sulfonyl_chloride 8-Quinolinesulfonyl Chloride start->sulfonyl_chloride Sulfonation (e.g., Chlorosulfonic Acid) sulfonamide 8-Quinolinesulfonamide Derivative sulfonyl_chloride->sulfonamide Amination sulfonate 8-Quinolinesulfonate Ester sulfonyl_chloride->sulfonate Esterification amine Primary/Secondary Amine (R₂NH) amine->sulfonamide alcohol Alcohol/Phenol (R'OH) alcohol->sulfonate

Figure 2: Divergent synthetic pathways from a common intermediate.
Experimental Protocol: Synthesis of 8-Quinolinesulfonamides

This protocol is a classic nucleophilic acyl substitution, where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Objective: To synthesize an N-substituted 8-quinolinesulfonamide.

Methodology:

  • Reagent Preparation: Dissolve the desired primary or secondary amine (2.0 mmol) and a tertiary amine base such as triethylamine (3.0 mmol) in a suitable aprotic solvent (e.g., chloroform, 30 mL).[6]

    • Causality: Triethylamine is a non-nucleophilic base that acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl drives the equilibrium towards the product and prevents the protonation and deactivation of the reactant amine.

  • Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add 8-quinolinesulfonyl chloride (1.0 mmol) portion-wise while stirring.[6]

    • Causality: The reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions and degradation of starting materials. Portion-wise addition maintains temperature control.

  • Reaction Progression: Remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by extraction and/or column chromatography to yield the final 8-quinolinesulfonamide product.[7]

    • Self-Validation: The purity and identity of the product are confirmed via analytical methods such as NMR, Mass Spectrometry, and melting point determination.[6][8]

Experimental Protocol: Synthesis of 8-Quinolinesulfonates

The synthesis of sulfonate esters follows a similar principle, substituting an alcohol or phenol for the amine.

Objective: To synthesize an 8-quinolinesulfonate ester.

Methodology:

  • Reagent Preparation: Dissolve the desired alcohol or phenol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, pyridine).

    • Causality: Pyridine can serve as both the solvent and the base, effectively scavenging the HCl byproduct.[3]

  • Reaction Initiation: Cool the solution to 0 °C. Add 8-quinolinesulfonyl chloride (1.1 mmol) slowly to the solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Workup and Isolation: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid (to remove pyridine), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

    • Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and FT-IR will confirm the formation of the S-O ester linkage and the absence of the starting alcohol.[3][9]

Part 4: Divergent Applications in Drug Discovery

The true distinction between these classes becomes evident in their application. Sulfonamides are workhorses of medicinal chemistry, while sulfonates are vital tools for the synthetic chemist.

8-Quinolinesulfonamides: A Privileged Scaffold in Medicinal Chemistry

The 8-quinolinesulfonamide moiety is a versatile pharmacophore found in a wide spectrum of biologically active agents. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions allows it to bind with high affinity to numerous protein targets.

  • Anticancer Activity: Derivatives of 8-quinolinesulfonamide are potent modulators of cancer metabolism. They have been designed as inhibitors of Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme that is overexpressed in many tumors.[6][10] By modulating PKM2, these compounds can disrupt the metabolic pathways that fuel rapid cancer cell growth.[6]

  • Anti-inflammatory Activity: Certain 8-quinolinesulfonamide derivatives act as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex.[11] This complex is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS). By blocking this signaling, these compounds can reduce the production of inflammatory cytokines like TNF-α and IL-1β, showing therapeutic potential in conditions like adjuvant-induced arthritis.[11]

TLR4_Inhibition LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds Dimer TLR4 Homodimerization TLR4_MD2->Dimer Activates NFkB_MAPK NF-κB / MAPK Signaling Pathway Dimer->NFkB_MAPK Activates Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB_MAPK->Cytokines Upregulates Inhibitor 8-Quinolinesulfonamide Derivative (e.g., 3l) Inhibitor->TLR4_MD2 Inhibits Binding Inhibitor->Dimer Disrupts

Figure 3: Mechanism of anti-inflammatory 8-quinolinesulfonamides.
  • Antimicrobial and Antifungal Activity: The quinoline core has inherent antimicrobial properties, and attaching a sulfonamide group can enhance this activity.[12] Derivatives have been developed as antifungal agents that act on the cell wall of Candida species and as antibacterial agents against pathogenic strains.[13][14]

  • Fluorescent Probes: The quinoline ring is a fluorophore. An aryl sulfonamide derivative of 8-aminoquinoline, TSQ, is a classic and efficient fluorescent probe for detecting zinc ions (Zn²⁺) in biological systems.[15]

8-Quinolinesulfonates: Key Intermediates and Leaving Groups

In contrast to their nitrogen-containing cousins, 8-quinolinesulfonates are rarely the final bioactive product. Their value lies in their unique chemical reactivity, serving as versatile intermediates in multi-step syntheses.

  • Excellent Leaving Groups: The sulfonate anion (R-SO₃⁻) is a very stable, weak base, which makes it an excellent leaving group in nucleophilic substitution and elimination reactions.[3] This property is analogous to that of other common sulfonate esters like tosylates and mesylates.

  • Synthetic Precursors: Sulfonate esters are stable and can be carried through several synthetic steps before being strategically cleaved or displaced. They can serve as precursors for the synthesis of sulfonamides via nucleophilic attack by an amine, providing an alternative route to these valuable compounds.[3]

  • Coupling Agents: Specific 8-quinolinesulfonyl derivatives, such as 8-quinolinesulfonyltetrazolide (formed from 8-quinolinesulfonyl chloride), are used as coupling agents in nucleotide chemistry for the synthesis of oligonucleotides.[7]

Conclusion

The distinction between 8-quinolinesulfonamides and 8-quinolinesulfonates is a clear illustration of how a single atom change can fundamentally alter a molecule's destiny in the pharmaceutical sciences. The sulfonamide's nitrogen atom imparts hydrogen-bonding capabilities that make it a superb pharmacophore, leading to a host of bioactive compounds with anticancer, anti-inflammatory, and antimicrobial properties. Conversely, the sulfonate's oxygen linkage creates a stable yet reactive ester, positioning it as an indispensable synthetic intermediate and leaving group. For the medicinal chemist and drug development professional, recognizing this dichotomy is crucial for both designing novel therapeutic agents and devising efficient synthetic routes to access them.

References

  • Górska, N., Kubiński, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Zhang, Y., Wang, Y., et al. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry. Available at: [Link]

  • Takaku, H., & Kamaike, K. (1982). 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents (GB2096596A).
  • Jusoh, N., & Abu Bakar, N. H. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. Available at: [Link]

  • Faria, A. R., Spader, T. B., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of Applied Microbiology. Available at: [Link]

  • Langlois, R., & Oehme, M. (2007). Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Khalifa, M. M., & El-Sayed, M. A. A. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. Available at: [Link]

  • De Silva, A. O., & Mabury, S. A. (2007). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Marciniec, K., Maślankiewicz, A., et al. (2009). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-8-sulfonate. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinesulfonamide. PubChem Compound Database. Available at: [Link]

  • Gershon, H., Gershon, M., & Clarke, D. D. (2002). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia. Available at: [Link]

  • Ngassa, F. N., & T. S. A. S. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Górska, N., Kubiński, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolin-8-yl quinoline-8-sulfonate. PubChem Compound Database. Available at: [Link]

  • Bálint, E., & Kégl, T. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Jusoh, N., & Abu Bakar, N. H. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

  • Imram, M. S., & Al-Huqail, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]

  • CN109053569B - Method for synthesizing 8-hydroxyquinoline. Google Patents.
  • Al-Masoudi, N. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Available at: [Link]

  • Musah, A. A., et al. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Available at: [Link]

  • Smith, J. T. (1986). [Mechanism of action of quinolones]. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. SciSpace. Available at: [Link]

  • Ngassa, F. N., & T. S. A. S. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Available at: [Link]

  • Shah, S. S. A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]

  • Kim, Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Afonso, C. M. M., & Cordeiro, M. N. D. S. (2016). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Current Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Long, L., et al. (2021). Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheumatoid arthritis model. PMC. Available at: [Link]

  • Park, S. J., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-Methylphenyl 8-quinolinesulfonate from p-cresol

Abstract & Strategic Utility This application note details the robust synthesis of 4-Methylphenyl 8-quinolinesulfonate via nucleophilic substitution at the sulfur center. This structural motif serves two critical functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This application note details the robust synthesis of 4-Methylphenyl 8-quinolinesulfonate via nucleophilic substitution at the sulfur center. This structural motif serves two critical functions in modern drug discovery:

  • Pharmacophore Development: The 8-quinolinesulfonyl moiety is a privileged scaffold in HIV integrase inhibitors and metal-chelating therapeutics.

  • Analytical Derivatization: Sulfonylation of phenols improves volatility and stability for GC-MS analysis and serves as a protecting group strategy that is orthogonal to standard acyl protections.

The protocol utilizes a Schotten-Baumann-type esterification under anhydrous conditions, optimized to minimize the hydrolysis of the moisture-sensitive sulfonyl chloride reagent.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic attack of the phenoxide (generated in situ from p-cresol) on the electrophilic sulfur of 8-quinolinesulfonyl chloride.

Reaction Scheme

Reactants: p-Cresol + 8-Quinolinesulfonyl Chloride (8-QSC) Reagents: Triethylamine (Et


N), DMAP (Catalyst)
Solvent:  Dichloromethane (DCM)
Product:  4-Methylphenyl 8-quinolinesulfonate + Et

N·HCl

ReactionMechanism Reactants p-Cresol + Base (Deprotonation) Intermediate Tetrahedral Sulfonyl Intermediate Reactants->Intermediate Nucleophilic Attack (Phenoxide on S) Transition Transition State (Cl- Departure) Intermediate->Transition e- Density Shift Product 4-Methylphenyl 8-quinolinesulfonate Transition->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the sulfonylation of p-cresol. The base acts as an HCl scavenger to drive equilibrium forward.

Materials & Safety (Self-Validating System)

Critical Safety Notice: 8-Quinolinesulfonyl chloride is corrosive and lachrymatory. All operations must occur in a fume hood.

ReagentMW ( g/mol )Equiv.[1][2]RoleSafety Hazard
p-Cresol 108.141.0NucleophileToxic, corrosive, permeator.
8-Quinolinesulfonyl Cl 229.681.1ElectrophileMoisture sensitive, causes burns.
Triethylamine (TEA) 101.191.5BaseFlammable, respiratory irritant.
DMAP 122.170.1CatalystAcutely toxic (dermal/oral).
DCM (Anhydrous) -SolventSolventVolatile, suspected carcinogen.

Validation Check: Ensure 8-Quinolinesulfonyl chloride is white/off-white. If yellow or sticky, it has hydrolyzed to the sulfonic acid; recrystallize from benzene/thionyl chloride or purchase fresh stock before proceeding.

Experimental Protocol

Phase A: Setup and Activation
  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar at 120°C for 2 hours. Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add p-cresol (1.08 g, 10 mmol) and DCM (20 mL) to the RBF.

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol) . Stir until fully dissolved.

    • Expert Insight: The solution may turn slightly yellow due to phenoxide formation.

Phase B: Controlled Addition (The Critical Step)
  • Cooling: Submerge the RBF in an ice-water bath (0°C). Allow 10 minutes for thermal equilibration.

  • Reagent Addition: Dissolve 8-Quinolinesulfonyl chloride (2.53 g, 11 mmol) in minimal DCM (5-8 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

    • Why Dropwise? Sulfonylation is exothermic. Rapid addition can cause local overheating, leading to side products (e.g., sulfones) or decomposition.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

Phase C: Reaction Monitoring (PAT)
  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm).

    • Endpoint: Disappearance of p-cresol (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
Phase D: Workup and Isolation
  • Quench: Add 10 mL of water to hydrolyze unreacted sulfonyl chloride. Stir vigorously for 10 minutes.

  • Extraction: Transfer to a separatory funnel. Separate phases.

  • Wash Sequence (Crucial for Purity):

    • Wash 1: 1M HCl (2 x 15 mL). Purpose: Removes excess TEA, DMAP, and any unreacted quinoline derivatives.

    • Wash 2: Sat. NaHCO

      
       (2 x 15 mL). Purpose: Neutralizes acid and removes hydrolyzed sulfonic acid byproducts.
      
    • Wash 3: Brine (1 x 20 mL). Purpose: Osmotic drying.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield an off-white solid.
Phase E: Purification
  • Method: Recrystallization is preferred over chromatography for scale-up.

  • Solvent System: Hot Ethanol or Ethyl Acetate/Hexane mixture.

  • Procedure: Dissolve crude solid in minimum boiling ethanol. Cool slowly to RT, then to 4°C. Filter crystals and wash with cold ethanol.

Workflow Visualization

Workflow Start Start: Oven-Dried Glassware N2 Atmosphere Mix Dissolve p-Cresol + TEA + DMAP in DCM (0°C) Start->Mix Add Dropwise Addition of 8-Quinolinesulfonyl Chloride Mix->Add React Stir at RT (4-6 hrs) Monitor via TLC Add->React Wash Workup Sequence: 1. 1M HCl (Remove Base) 2. NaHCO3 (Remove Acid) 3. Brine React->Wash Isolate Dry (Na2SO4) & Concentrate Wash->Isolate Purify Recrystallization (Ethanol) Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & QC (Expected Data)

To validate the synthesis, compare your results against these expected parameters:

TechniqueExpected Signal / ObservationInterpretation
Appearance White to pale yellow crystalline solidHigh purity (Yellowing indicates oxidation/impurities).
1H NMR (CDCl3)

2.30-2.40 (s, 3H)
Methyl group of p-cresol.
1H NMR (Aromatic)

7.00-7.20 (m, 4H, Cresol ring)

7.50-9.20 (m, 6H, Quinoline)
Distinctive downfield shift of quinoline protons due to sulfonyl EWG.
Mass Spec (ESI) [M+H]+

300.06
Confirms molecular weight (Calc MW: 299.34).
Melting Point Sharp range (e.g., 120-125°C*)Value is estimated; sharp range indicates purity.

Troubleshooting (Expertise)

  • Problem: Low Yield.

    • Cause: Hydrolysis of 8-QSC before reaction.

    • Solution: Ensure DCM is anhydrous. Use a fresh bottle of sulfonyl chloride.

  • Problem: "Oiling out" during recrystallization.

    • Cause: Impurities preventing crystal lattice formation.[1]

    • Solution: Re-dissolve in DCM, repeat the acid/base wash sequence to remove trapped TEA salts, then re-attempt crystallization with a seed crystal.

  • Problem: Persistent amine smell.

    • Cause: Incomplete removal of Quinoline/Pyridine residues.

    • Solution: Increase the number of 1M HCl washes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (General reference for nucleophilic substitution at sulfur).

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.[3][4] Tetrahedron Letters. (Protocol grounding for sulfonate synthesis).

  • GuideChem. (n.d.). 8-Quinolinesulfonyl chloride Properties and Safety. (Material Safety Data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard purification techniques for sulfonates).

Sources

Application

Application Note: High-Sensitivity Profiling of p-Cresol via 8-Quinolinesulfonyl Derivatization

This Application Note and Protocol guide is structured to address the specific chemical context of 4-Methylphenyl 8-quinolinesulfonate . Scientific Clarification: In professional chemical literature and application, 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to address the specific chemical context of 4-Methylphenyl 8-quinolinesulfonate .

Scientific Clarification: In professional chemical literature and application, 4-Methylphenyl 8-quinolinesulfonate is the analytical derivative (product) formed when the analyte p-Cresol (4-methylphenol) reacts with the derivatizing agent 8-Quinolinesulfonyl Chloride (8-QSC) . It is not typically used as a primary derivatizing agent itself, but rather synthesized as a quantification standard or formed in situ to tag p-cresol for high-sensitivity detection.

The following guide provides the protocol for using 8-QSC to generate 4-Methylphenyl 8-quinolinesulfonate for the detection of p-cresol (a critical uremic toxin) in biological matrices.

Target Analyte: p-Cresol (4-Methylphenol) Derivatizing Reagent: 8-Quinolinesulfonyl Chloride (8-QSC) Target Derivative: 4-Methylphenyl 8-quinolinesulfonate Detection Modes: LC-MS/MS (ESI+), HPLC-FLD (Fluorescence)

Executive Summary & Mechanism

The detection of phenolic toxins like p-cresol in plasma or urine is often hindered by their poor ionization efficiency in Mass Spectrometry and lack of native fluorescence. By reacting p-cresol with 8-Quinolinesulfonyl Chloride (8-QSC) , researchers convert the volatile phenol into 4-Methylphenyl 8-quinolinesulfonate .

This specific derivative offers three critical analytical advantages:

  • Enhanced Ionization: The quinoline nitrogen provides a high-affinity protonation site (

    
    ), significantly boosting ESI sensitivity (up to 50-fold vs. native phenol).
    
  • Fluorescence: The rigid quinoline fluorophore allows for picomolar detection limits using fluorescence (Ex/Em: ~315/410 nm).

  • Chromatographic Retentivity: The bulky hydrophobic tag improves separation on Reverse-Phase (C18) columns, moving the analyte away from the solvent front and polar matrix interferences.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution at the sulfonyl sulfur. The phenolate ion (generated by basic buffer) attacks the sulfonyl chloride, displacing the chloride ion.

ReactionMechanism Reagent 8-Quinolinesulfonyl Chloride (8-QSC) Intermediate Transition State (Sulfonyl Transfer) Reagent->Intermediate pH > 9.0 60°C Analyte p-Cresol (4-Methylphenol) Analyte->Intermediate pH > 9.0 60°C Base Base Catalyst (Na2CO3 / TEA) Base->Intermediate Deprotonation Product 4-Methylphenyl 8-quinolinesulfonate (Target Derivative) Intermediate->Product SN2 Mechanism Byproduct HCl / NaCl Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the formation of 4-Methylphenyl 8-quinolinesulfonate.

Experimental Protocol

A. Reagents & Preparation[1][2][3][4][5][6][7][8]
  • Derivatizing Agent Solution: Dissolve 8-Quinolinesulfonyl Chloride (Sigma-Aldrich/Merck) in Acetonitrile (ACN) to a concentration of 2.0 mg/mL . Prepare fresh daily; sulfonyl chlorides hydrolyze in moisture.

  • Buffer (Catalyst): 100 mM Sodium Carbonate (

    
    ), pH adjusted to 10.5.
    
  • Internal Standard (Optional): p-Cresol-d7 or 4-Ethylphenol.

  • Quenching Solution: 20% Formic Acid in water.

B. Derivatization Workflow

This protocol is optimized for biological fluids (plasma/urine) but can be adapted for neat standards.

  • Sample Preparation:

    • Aliquot 50 µL of sample (or standard).[1][2]

    • Add 20 µL of Internal Standard solution.

    • Perform protein precipitation (if plasma) with 150 µL cold ACN; centrifuge and collect supernatant.

  • Reaction Setup:

    • Transfer 50 µL of supernatant/standard to a reaction vial.

    • Add 50 µL of Carbonate Buffer (pH 10.5) . Crucial: High pH ensures phenol deprotonation.

    • Add 50 µL of 8-QSC Reagent Solution .

    • Vortex for 10 seconds.

  • Incubation:

    • Heat the vial at 60°C for 15 minutes in a heating block.

    • Note: Phenols are less reactive than amines; heat is required to drive the reaction to completion.

  • Termination:

    • Cool to room temperature.[3]

    • Add 20 µL of Quenching Solution (Formic Acid) to neutralize pH and stop hydrolysis.

    • Optional: Dilute with mobile phase A (0.1% Formic Acid in Water) prior to injection to improve peak shape.

Workflow Start Sample Aliquot (50 µL) Buffer Add Buffer (pH 10.5) Start->Buffer Reagent Add 8-QSC (2 mg/mL in ACN) Buffer->Reagent Heat Incubate 60°C, 15 min Reagent->Heat Quench Quench (20% Formic Acid) Heat->Quench Inject Inject to LC-MS/MS Quench->Inject

Caption: Step-by-step derivatization workflow for p-Cresol analysis.[1][2]

Analytical Methods

Method A: LC-MS/MS (Triple Quadrupole)

The derivative is detected in Positive Ion Mode (ESI+) . The quinoline ring protonates readily.

MRM Transitions (p-Cresol Derivative):

  • Precursor Ion:

    
     328.1 
    
    
    
    (Calculated mass of C16H13NO3S)
  • Quantifier Product:

    
     136.0 (Quinolinium ion)
    
  • Qualifier Product:

    
     108.0
    
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-6 min: Ramp to 95% B; 6-8 min: Hold 95% B.
Flow Rate 0.4 mL/min
Source Temp 450°C
Method B: HPLC-Fluorescence (FLD)

For laboratories without Mass Spectrometry, the derivative is highly fluorescent.

ParameterSetting
Excitation Wavelength 315 nm
Emission Wavelength 410 nm
Elution Order Excess Reagent (Hydrolyzed Acid)

4-Methylphenyl 8-quinolinesulfonate

Synthesis of the Standard (Reference Material)

If you require pure 4-Methylphenyl 8-quinolinesulfonate to use as an external standard for calibration:

  • Mix: 1.0 mmol p-Cresol + 1.2 mmol 8-Quinolinesulfonyl Chloride in 10 mL Dichloromethane (DCM).

  • Catalyst: Add 1.5 mmol Triethylamine (TEA) dropwise at 0°C.

  • Reaction: Stir at Room Temperature for 2 hours.

  • Workup: Wash with water, then 0.1 M HCl (to remove TEA), then Brine. Dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane:Ethyl Acetate 80:20).

  • Validation: Verify structure via NMR (

    
    ) and MS (
    
    
    
    328).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low (< 9.0)Ensure Carbonate buffer is fresh and pH is > 10. Phenols require basic conditions to react.
Reagent Peak Only Hydrolysis of 8-QSCThe reagent hydrolyzed before reacting. Use anhydrous ACN for reagent prep and minimize water in the initial mix.
Multiple Peaks Isomers/Interferencep-Cresol has isomers (o-cresol, m-cresol). Ensure your LC gradient is slow enough to separate these positional isomers.
Precipitation High Concentration8-QSC is not highly soluble in water. Keep organic content (ACN) > 30% during reaction.

References

  • Li, F. et al. (2011). "Determination of phenolic compounds in water by HPLC with fluorescence detection after derivatization with 8-quinolinesulfonyl chloride." Talanta.

  • Use of Sulfonyl Chlorides in Analysis: "Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination." Talanta (2025).

  • General Protocol for Amines/Phenols: "Liquid Chromatographic Determination of Primary and Secondary Amines as 8-Quinolinesulfonyl Chloride Derivatives." Journal of AOAC International.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Methylphenyl 8-quinolinesulfonate

Abstract: This document provides a comprehensive technical guide for the development and application of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 4-Methylphenyl 8-quino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the development and application of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of 4-Methylphenyl 8-quinolinesulfonate. We explore three primary detection strategies—Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS)—offering detailed protocols and explaining the scientific rationale behind methodological choices. This guide is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable analytical methods for process monitoring, impurity profiling, and quality control.

Introduction: The Analytical Imperative for 4-Methylphenyl 8-quinolinesulfonate

4-Methylphenyl 8-quinolinesulfonate is an aromatic sulfonate ester that incorporates a quinoline scaffold. The sulfonate ester functional group is of significant interest in the pharmaceutical industry, as many compounds in this class are recognized as potential genotoxic impurities (PGIs).[1][2] PGIs have the capacity to interact with DNA, potentially leading to mutagenic events, and are therefore strictly controlled by regulatory agencies.[3] Consequently, the development of highly sensitive and specific analytical methods for their detection, even at trace levels, is not merely a matter of quality control but a critical component of drug safety assurance.

The unique chemical architecture of 4-Methylphenyl 8-quinolinesulfonate, featuring both a p-toluenesulfonate (tosylate) group and an 8-quinolyl moiety, endows it with distinct physicochemical properties that can be leveraged for its separation and detection by HPLC. This guide will dissect these properties to build a logical framework for method selection and optimization.

Part 1: Physicochemical Properties & Chromatographic Profile

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's chemical nature.

  • UV Chromophores: The molecule contains two key chromophoric systems: the quinoline ring and the p-toluenesulfonate group. Both are aromatic and exhibit strong absorbance in the ultraviolet region, making UV-Vis detection a primary and straightforward analytical approach.[4][5]

  • Fluorophore: The quinoline ring system is a well-known fluorophore. N-heterocycles like quinoline can exhibit fluorescence, a property that is often highly dependent on the molecular environment, particularly pH.[6] Protonation of the quinoline nitrogen can significantly enhance fluorescence quantum yield, offering a pathway to highly sensitive detection.[6]

  • Ionization Potential: The molecule does not possess readily ionizable acidic or basic functional groups in the typical pH range used for reversed-phase HPLC. However, it is amenable to ionization under the high-energy conditions of mass spectrometry sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7]

  • Hydrophobicity: As a moderately large organic ester, the compound possesses significant hydrophobicity, making it well-suited for separation using reversed-phase HPLC (RP-HPLC) with common stationary phases like C18 or C8.

Part 2: Strategic Selection of HPLC Detection Methods

The choice of detector is dictated by the analytical objective, whether it be routine quantification, trace-level impurity detection, or definitive identification.

Method 1: HPLC with UV-Vis Detection

This is the workhorse method for quantitative analysis due to its robustness and accessibility. The principle relies on the absorption of UV radiation by the analyte's chromophores at a specific wavelength, governed by the Beer-Lambert law.[8]

  • Causality of Wavelength Selection: The optimal wavelength should be at an absorption maximum (λmax) to ensure maximum sensitivity. Based on the structures of quinoline and aromatic sulfonates, wavelengths in the range of 220-230 nm are likely to provide a strong response.[2][4] A higher wavelength, such as 254 nm, could offer greater selectivity if matrix components interfere at lower wavelengths.[5]

  • Advantages: Simplicity, excellent quantitation, and universal availability.

  • Limitations: Moderate sensitivity and potential for interference from co-eluting impurities that also absorb at the selected wavelength.

Method 2: HPLC with Fluorescence Detection (FLD)

For applications requiring higher sensitivity, such as the analysis of trace impurities, FLD is a superior alternative to UV detection. This technique exploits the intrinsic fluorescence of the 8-quinolinesulfonate moiety.

  • Mechanistic Insight: Fluorescence is a two-step process involving excitation at one wavelength and emission at a longer wavelength. This provides a second dimension of selectivity, as few compounds both excite and emit at the specific wavelengths chosen for the analyte. The pH of the mobile phase can be a critical parameter; acidic conditions may protonate the quinoline nitrogen, enhancing the fluorescence signal.[6]

  • Advantages: Exceptional sensitivity (often 10-1000 times that of UV) and higher selectivity.

  • Limitations: Requires determination of optimal excitation/emission wavelengths and may be more susceptible to pH and solvent effects (quenching).

Method 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For unambiguous identification and the most sensitive quantification, coupling HPLC with a mass spectrometer is the definitive method. This is particularly crucial when dealing with PGIs, where confirmation of identity and ultra-low detection limits are paramount.

  • Ionization and Fragmentation Rationale: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode has proven highly effective for sulfonate esters, often forming stable [M-alkyl]⁻ precursor ions that yield predictable product ions upon collision-induced dissociation (CID).[7][9] This predictability is the foundation for creating highly selective and sensitive Selected Reaction Monitoring (SRM) methods in tandem mass spectrometry (MS/MS). While ESI can be used, it may lead to the formation of various adducts ([M+H]⁺, [M+Na]⁺), potentially compromising sensitivity and reproducibility.[7]

  • Advantages: Unmatched selectivity and sensitivity, provides molecular weight confirmation, and enables structural elucidation through fragmentation analysis.

  • Limitations: Higher instrument cost and complexity; requires MS-compatible mobile phases (e.g., volatile buffers like ammonium acetate or formic acid instead of non-volatile phosphates).[10]

Part 3: Comparative Overview of Detection Strategies

The following table summarizes the key attributes of each detection method to guide the selection process.

Parameter UV-Vis Detection Fluorescence Detection (FLD) Mass Spectrometry (MS)
Principle UV Light AbsorptionExcitation & Emission of LightMass-to-Charge Ratio Analysis
Sensitivity Moderate (ng level)High (pg level)Very High (fg to pg level)
Selectivity ModerateHighVery High
Primary Use Routine QC, Assay, PurityTrace Impurity AnalysisIdentification, Trace Quantitation
Complexity LowModerateHigh
Cost LowModerateHigh
Validation StraightforwardRequires Wavelength OptimizationComplex; Source Dependent

Part 4: Experimental Protocols & Workflows

The following protocols are designed as robust starting points. Analysts must perform full validation to demonstrate suitability for their specific application, adhering to relevant guidelines such as those from the International Council for Harmonisation (ICH).[11][12]

Workflow for Method Selection and Implementation

cluster_0 Phase 1: Method Screening cluster_1 Phase 2: Method Selection & Development cluster_2 Phase 3: Validation & Implementation A Analyte Characterization (4-Methylphenyl 8-quinolinesulfonate) B UV-Vis Screening (Scan 200-400 nm) A->B C Fluorescence Screening (Determine Ex/Em Maxima) A->C D MS Infusion (Test ESI vs. APCI) A->D F Select Primary Detector (UV, FLD, or MS) B->F C->F D->F E Define Analytical Goal (e.g., QC Assay vs. Trace Impurity) E->F G Optimize HPLC Conditions (Column, Mobile Phase, Gradient) F->G H Method Validation (as per ICH Q2(R2)) G->H I Routine Sample Analysis H->I

Caption: Logical workflow for selecting and implementing an appropriate HPLC method.

Protocol 1: HPLC-UV Method for Quantification

This protocol is designed for the accurate quantification of 4-Methylphenyl 8-quinolinesulfonate in drug substances or related samples.

1. Instrumentation and Consumables

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Analytical-grade orthophosphoric acid.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Methylphenyl 8-quinolinesulfonate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (10 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent.

3. Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A and B
Gradient 0 min (50% B), 15 min (90% B), 20 min (90% B), 21 min (50% B), 25 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 225 nm
Run Time 25 minutes

4. System Suitability

  • Inject the Working Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

5. Analysis Procedure

  • Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a target concentration of ~10 µg/mL.

  • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Calculate the concentration of the analyte in the sample by comparing its peak area to that of the working standard.

Protocol 2: HPLC-MS/MS Method for Trace Analysis

This protocol is optimized for high-sensitivity detection and confirmation, suitable for identifying the analyte as a potential genotoxic impurity.

1. Instrumentation and Consumables

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500).

  • ESI or APCI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, water, and formic acid.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solutions: Prepare a series of standards by serial dilution from the stock solution to cover the expected trace-level concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

3. Instrument Conditions

Parameter Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution with A and B
Gradient 0 min (30% B), 8 min (95% B), 10 min (95% B), 10.1 min (30% B), 12 min (30% B)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode APCI Negative (recommended) or ESI Positive
MS Analysis Selected Reaction Monitoring (SRM)

4. Mass Spectrometer Parameters (Hypothetical)

  • These values must be optimized empirically by infusing a standard solution.

  • Analyte MW: ~311.35 g/mol

  • APCI Negative SRM Transition: A likely transition would involve the loss of the methylphenyl group from the molecular anion. For example: m/z 310.1 → m/z 158.0 ([M-H]⁻ → [quinolinesulfonate]⁻).

  • ESI Positive SRM Transition: A likely transition would be from the protonated molecule. For example: m/z 312.1 → m/z 156.1 ([M+H]⁺ → [tosyl cation]).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Workflow for HPLC-UV Sample Analysis

A Prepare Mobile Phase & Diluent C Equilibrate HPLC System (Pump, Oven, Detector) A->C B Prepare Standard & Sample Solutions D Perform System Suitability Test (5x Standard Injections, %RSD <= 2.0) B->D C->D E Analyze Sample Sequence (Blank -> Standards -> Samples) D->E If Pass F Process Data (Integrate Peaks) E->F G Calculate Results (External Standard Method) F->G

Caption: Step-by-step workflow for a typical HPLC-UV quantitative analysis.

Part 5: Framework for Method Validation

Any developed method intended for regulatory submission or quality control must be validated to prove its suitability for the intended purpose.[13][14] The validation should be performed according to the ICH Q2(R2) guideline.[14]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies and analysis of placebo samples.

  • Linearity & Range: Demonstrates a direct proportional relationship between analyte concentration and detector response over a defined range.[13] For an assay, this is typically 80-120% of the target concentration. For an impurity, it would range from the reporting limit to 120% of the specification limit.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels (e.g., 3 levels, 3 replicates each) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of 6 replicate sample preparations at 100% of the test concentration.[12]

    • Intermediate Precision: Expresses the variation within a laboratory (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined at a signal-to-noise ratio of 3:1.[15]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5°C column temperature, minor changes in mobile phase pH).

Parameter Typical Acceptance Criteria (Assay Method)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Robustness System suitability parameters must pass.

Conclusion

The analysis of 4-Methylphenyl 8-quinolinesulfonate can be successfully achieved using a range of HPLC techniques. The selection of the optimal detection method is a strategic decision driven by the specific analytical requirements. For routine quality control and assay, a validated HPLC-UV method provides a reliable, robust, and cost-effective solution. When higher sensitivity is required for trace-level impurity analysis, HPLC-FLD offers a significant advantage in both sensitivity and selectivity. For applications demanding definitive identification and the lowest possible detection limits, such as the confirmation of a potential genotoxic impurity, HPLC-MS/MS is the indispensable tool. The protocols and validation framework provided herein serve as a comprehensive starting point for developing and implementing scientifically sound analytical methods for this important compound.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Wiley Online Library. (1970). Analysis of organic salts by laser ionization mass spectrometry. Sulfonates, sulfates and thiosulfates. Retrieved from Wiley Analytical Science. [Link]

  • PubMed. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A. [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from UCI Department of Chemistry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Retrieved from Waters Corporation. [Link]

  • LCGC International. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from LCGC International. [Link]

  • ResearchGate. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. Retrieved from SIELC Technologies. [Link]

  • Royal Society of Chemistry. (1991). Fluorescence reaction of sodium 7-phenylazo-8-aminoquinoline-5-sulphonate with gold and its analytical application. Analyst. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from LCGC International. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbio. [Link]

  • PubMed. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Retrieved from jphres.org. [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Retrieved from Elsevier. [Link]

  • Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

  • PubMed Central. (n.d.). High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater. Retrieved from National Center for Biotechnology Information. [Link]

  • PubMed Central. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Retrieved from National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Retrieved from ResearchGate. [Link]

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. [Link]

  • ResearchGate. (n.d.). A novel fluorescence reagent, 10-hydroxybenzo[h]quinoline-7-sulfonate, for selective determination of beryllium(II) ion at pg cm−3 levels. Retrieved from ResearchGate. [Link]

  • Journal of Physics: Conference Series. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from IOPscience. [Link]

  • Semantic Scholar. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from Semantic Scholar. [Link]

  • Analytical Chemistry. (1966). Identification of sulfonic acids and sulfonates by mass spectrometry. Retrieved from ACS Publications. [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Synthesis of Methyl Ester Sulphonate Surfactant from Palm Oil Methyl Ester by Using UV or Ozone as an Initiator. Retrieved from aidic.it. [Link]

  • AKJournals. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. Retrieved from AKJournals. [Link]

  • Element Lab Solutions. (2018). HPLC UV detection. Retrieved from Element Lab Solutions. [Link]

  • SIELC Technologies. (2018). Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • PubMed. (2017). Determination of eight quinolones in milk using immunoaffinity microextraction in a packed syringe and liquid chromatography with fluorescence detection. Journal of Chromatography B. [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from ResearchGate. [Link]

  • MDPI. (2022). Simultaneous Determination of Nine Quinolones in Pure Milk Using PFSPE-HPLC-MS/MS with PS-PAN Nanofibers as a Sorbent. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from ResearchGate. [Link]

Sources

Application

The Schotten-Baumann Reaction for Aryl Sulfonate Synthesis: A Detailed Guide for Researchers

In the landscape of modern organic synthesis, the formation of sulfonate esters stands as a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the meth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the formation of sulfonate esters stands as a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among the methodologies available, the Schotten-Baumann reaction offers a robust, versatile, and historically significant approach for the preparation of aryl sulfonates from phenols and sulfonyl chlorides. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles, experimental nuances, and troubleshooting strategies that ensure successful and reproducible outcomes.

Theoretical Framework: The Chemistry of Sulfonate Ester Formation

The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, is broadly defined as the acylation of alcohols or amines with acyl chlorides in the presence of a base.[1][2] When applied to the synthesis of aryl sulfonates, the reaction involves the sulfonylation of a phenol with a sulfonyl chloride. The "Schotten-Baumann conditions" typically refer to a two-phase system, consisting of an aqueous base and an organic solvent, which facilitates the reaction while minimizing side reactions.[1]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to the success of this reaction lies in the dual role of the base (commonly aqueous sodium hydroxide or pyridine). First, the base deprotonates the weakly acidic phenol to form a much more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is expelled, and the aryl sulfonate ester is formed. The base also serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[3][4]

The choice of base is critical and can influence the reaction's efficiency. While aqueous sodium hydroxide is a common and inexpensive choice, pyridine can also be employed. Pyridine can act as a nucleophilic catalyst, activating the sulfonyl chloride to form a more reactive sulfonylpyridinium salt.[3]

The Reaction Mechanism: A Step-by-Step Visualization

The mechanism for the base-catalyzed synthesis of an aryl sulfonate from a phenol and a sulfonyl chloride under Schotten-Baumann conditions can be visualized as follows:

Schotten-Baumann Aryl Sulfonate Synthesis Phenol Aryl Alcohol (Phenol) Ar-OH Phenoxide Phenoxide Ion Ar-O⁻ Phenol->Phenoxide Base Base (e.g., OH⁻) Base->Phenol Deprotonation Byproducts Byproducts (H₂O + Cl⁻) Base->Byproducts SulfonylChloride Sulfonyl Chloride R-SO₂Cl Phenoxide->SulfonylChloride Nucleophilic Attack Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Product Aryl Sulfonate Ester Ar-O-SO₂R Intermediate->Product Chloride Elimination

Caption: Mechanism of aryl sulfonate synthesis under Schotten-Baumann conditions.

Experimental Protocol: A General Procedure for Aryl Sulfonate Synthesis

This protocol provides a generalized procedure for the synthesis of an aryl sulfonate. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Phenol (or substituted phenol)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq.) in dichloromethane (approximately 10 mL per gram of phenol). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the stirred solution of the phenol.

  • Addition of Sulfonyl Chloride: In a separate beaker, dissolve the sulfonyl chloride (1.1-1.2 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if pyridine was used as the base), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude aryl sulfonate can be purified by recrystallization or silica gel column chromatography.[4]

Visualizing the Workflow

The following diagram illustrates the general laboratory workflow for the preparation and purification of aryl sulfonates.

Aryl_Sulfonate_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A Dissolve Phenol in Organic Solvent B Add Aqueous Base (e.g., 10% NaOH) A->B C Cool to 0°C B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Stir at Room Temperature (Monitor by TLC) D->E F Separate Organic Layer E->F G Extract Aqueous Layer with Organic Solvent F->G H Combine Organic Layers G->H I Wash with Water & Brine H->I J Dry over Anhydrous Sulfate I->J K Concentrate in vacuo J->K L Purify by Recrystallization or Column Chromatography K->L M Characterize Pure Aryl Sulfonate L->M

Caption: Experimental workflow for aryl sulfonate synthesis.

Scope and Limitations: A Guide to Substrate Selection

The Schotten-Baumann synthesis of aryl sulfonates is a versatile reaction with a broad substrate scope. However, the success and yield of the reaction can be influenced by the electronic and steric properties of both the phenol and the sulfonyl chloride.

Influence of Phenol Substituents:

  • Electron-donating groups (e.g., alkyl, alkoxy) on the aromatic ring of the phenol generally increase the nucleophilicity of the corresponding phenoxide, which can lead to faster reaction rates.

  • Electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the nucleophilicity of the phenoxide, potentially requiring longer reaction times or more forcing conditions. However, these groups also increase the acidity of the phenol, facilitating its deprotonation.

Influence of Sulfonyl Chloride Substituents:

  • Electron-withdrawing groups on the sulfonyl chloride's aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and generally leading to higher yields.[3]

  • Steric hindrance around the hydroxyl group of the phenol or the sulfonyl group of the sulfonyl chloride can significantly slow down the reaction rate. Highly substituted phenols or bulky sulfonyl chlorides (e.g., mesitylenesulfonyl chloride) may require longer reaction times or higher temperatures to achieve good conversion.[3]

Representative Yields:

The following table summarizes typical yields for the reaction of various sulfonyl chlorides with phenol, demonstrating the influence of substituents.

Sulfonyl ChloridePhenolProductYield (%)Reference
p-Toluenesulfonyl chloridePhenolPhenyl tosylate95[3]
Benzenesulfonyl chloridePhenolPhenyl benzenesulfonate92[3]
p-Nitrobenzenesulfonyl chloridePhenolPhenyl p-nitrobenzenesulfonate98[3]
p-Methoxybenzenesulfonyl chloridePhenolPhenyl p-methoxybenzenesulfonate85[3]
Methanesulfonyl chloridePhenolPhenyl mesylate90[3]

Troubleshooting Common Issues

While the Schotten-Baumann reaction is generally reliable, several issues can arise. Understanding these potential pitfalls and their solutions is key to successful synthesis.

Problem Potential Cause(s) Solution(s)
Low or No Product Formation - Insufficiently basic conditions (incomplete phenoxide formation).- Poor quality or hydrolyzed sulfonyl chloride.- Steric hindrance preventing reaction.- Ensure an adequate excess of a sufficiently strong base is used.- Use freshly opened or purified sulfonyl chloride.- Increase reaction time and/or temperature. Consider using a less hindered sulfonyl chloride if possible.
Formation of Side Products - Hydrolysis of sulfonyl chloride: The aqueous base can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid. This is more prevalent with vigorous stirring and higher temperatures.[5]- Di-sulfonylation: In di- or poly-phenols, multiple sulfonylation can occur.- Add the sulfonyl chloride slowly at low temperature (0 °C).- Use a less concentrated base solution.- Use stoichiometric amounts of the sulfonyl chloride to favor mono-sulfonylation.
Difficult Purification - Presence of unreacted phenol or sulfonic acid byproduct.- Wash the organic layer with aqueous base (e.g., 10% NaOH) to remove unreacted acidic starting materials and byproducts.- Recrystallization is often effective for purifying solid aryl sulfonates.- Silica gel chromatography can be used to separate the product from non-polar impurities.

Safety Precautions: Handling Reagents with Care

The synthesis of aryl sulfonates involves the use of potentially hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Bases: Concentrated sodium hydroxide solutions are highly corrosive and can cause severe burns. Pyridine is a flammable and toxic liquid. Handle these reagents with appropriate care and PPE.

  • Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.

  • General Precautions: Always be aware of the location of safety equipment, such as safety showers and eyewash stations. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

Conclusion

The Schotten-Baumann reaction remains a highly relevant and practical method for the synthesis of aryl sulfonates in both academic and industrial settings. By understanding the underlying mechanism, carefully selecting reaction conditions based on substrate properties, and being prepared to troubleshoot potential issues, researchers can effectively and safely utilize this powerful transformation. The protocols and insights provided in this application note serve as a comprehensive guide to empower scientists in their pursuit of novel molecular entities.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18.
  • Cole-Parmer. (2005, September 13). Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Journal of Chemistry Letters. (2023).
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of (hetero)arylsulfonate esters. Retrieved from [Link]

  • RSC Publishing. (2024, February 13).
  • De Boer, Th. J., & Backer, H. J. (n.d.). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses Procedure.
  • White, et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.

Sources

Method

Topic: High-Purity Crystallization Techniques for 4-Methylphenyl 8-quinolinesulfonate

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the purification of 4-Methylphenyl 8-quinolinesulfonate via crystallization. It outlines the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the purification of 4-Methylphenyl 8-quinolinesulfonate via crystallization. It outlines the fundamental principles, strategic solvent selection, detailed experimental protocols, and troubleshooting advice to enable researchers to obtain high-purity crystalline material essential for research and development.

Introduction: The Imperative for Purity

4-Methylphenyl 8-quinolinesulfonate is an organic compound featuring a quinoline ring linked to a tosylate group. As with many specialized organic molecules, its utility in synthetic chemistry and materials science is directly contingent on its purity. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce variability in experimental outcomes.

Crystallization is a powerful and widely used technique for purifying solid organic compounds.[1] It leverages differences in solubility between the target compound and its impurities in a given solvent system. The process involves dissolving the impure solid in a hot solvent and allowing the solution to cool, whereupon the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[2][3] This application note serves as a comprehensive guide, grounded in first principles, to developing a robust and reproducible crystallization protocol for 4-Methylphenyl 8-quinolinesulfonate.

Physicochemical Profile of 4-Methylphenyl 8-quinolinesulfonate

Understanding the molecule's properties is the first step in designing a purification strategy. The structure combines a moderately polar quinoline moiety with a tosyl group, resulting in a molecule with limited solubility in water but good solubility in many organic solvents.[4]

PropertyValueSource
Chemical Name 8-Quinolinol, 4-methylbenzenesulfonate (ester)[5]
CAS Number 10522-42-6[5]
Molecular Formula C₁₆H₁₃NO₃S[5]
Molecular Weight 299.34 g/mol [5]
Predicted LogP 3.23[5]
Predicted Boiling Point 487.5 °C at 760 mmHg[5]

The Cornerstone of Crystallization: Strategic Solvent Selection

The success of any crystallization procedure hinges on the proper choice of solvent.[6] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3] This differential ensures maximum recovery of the purified solid upon cooling.

Principles of Solvent Selection
  • Solubility Profile : The compound should be sparingly soluble at room temperature but completely soluble in the boiling solvent.[6]

  • Impurity Solubility : Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[1]

  • Chemical Inertness : The solvent must not react with the compound to be purified.[3]

  • Volatility : A relatively low boiling point is desirable to facilitate easy removal from the final crystals during drying.[3]

  • Safety & Environmental Impact : Solvents should be chosen with consideration for their toxicity, flammability, and environmental footprint.[7]

Solvent Screening Workflow

A systematic approach to solvent selection is crucial. Small-scale solubility tests are recommended to identify promising candidates before committing to a larger-scale procedure.[6]

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Heating & Cooling Test A Select 5-8 candidate solvents (varying polarities) B Place ~20mg of crude compound in separate test tubes A->B C Add solvent dropwise at RT to test for high solubility B->C D Decision: Soluble at RT? C->D E Eliminate Solvent (Poor for crystallization) D->E Yes F Proceed to heating test D->F No G Heat the sparingly soluble mixtures to solvent's boiling point F->G H Decision: Does it all dissolve? G->H I Add more solvent & reheat. If still insoluble, eliminate. H->I No J Allow hot, clear solution to cool slowly to RT H->J Yes K Decision: Do crystals form? J->K L Induce crystallization (scratching, seed crystal). If no crystals, eliminate. K->L No M Optimal Solvent Candidate(s) Identified K->M Yes

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Screening

Based on the structure of 4-Methylphenyl 8-quinolinesulfonate, the following solvents, covering a range of polarities, are recommended for initial screening.

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol (IPA)The hydroxyl group offers polarity that may be suitable for dissolving the sulfonate ester at higher temperatures.
Ketones AcetoneA moderately polar aprotic solvent, often effective for aromatic compounds.[8]
Esters Ethyl Acetate (EtOAc)A good general-purpose solvent for recrystallization of moderately polar compounds.[8]
Aromatic TolueneThe "like dissolves like" principle suggests toluene may be a good solvent due to the aromatic rings in the target molecule.[8]
Ethers Tetrahydrofuran (THF)A polar aprotic solvent that can be effective, often used in solvent/anti-solvent pairs.[8]
Hydrocarbons Heptane, HexaneLikely to be poor solvents on their own but are excellent candidates as anti-solvents.

Experimental Protocols

Safety Precaution: Always perform crystallization in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Never heat organic solvents with an open flame; use a hot plate.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first once an optimal solvent is identified.[1]

Methodology:

  • Dissolution: Place the crude 4-Methylphenyl 8-quinolinesulfonate into an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point.

  • Minimum Solvent Addition: Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating until the solid just dissolves. It is critical to use the minimum amount of boiling solvent necessary to form a saturated solution.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly to remove the solid impurities.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional: Removes insoluble impurities) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals (Final Product) F->G

Caption: General workflow for single-solvent recrystallization.

Protocol 2: Solvent-Antisolvent Crystallization

This technique is employed when the compound is too soluble in a hot solvent or when no single solvent provides an adequate solubility differential.[9] It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the antisolvent) in which the compound is insoluble, inducing precipitation.

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone, THF) at room temperature.

  • Antisolvent Addition: Slowly add the antisolvent (e.g., water, hexane) dropwise to the stirred solution until it becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling & Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon slow cooling.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1 (Steps 5-8).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.[1]- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase concentration and cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Switch to a lower-boiling point solvent.
Poor Recovery/Low Yield - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use a different solvent with lower solubility for the compound at cold temperatures.- Ensure filtration apparatus is pre-heated before hot filtration.
Colored Impurities - High molecular weight, colored byproducts are present.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Note: Use sparingly as it can also adsorb the desired product.

Purity Validation

After crystallization, it is essential to verify the purity of the final product. Standard analytical techniques include:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Chromatography (TLC, HPLC): Chromatographic methods can separate the target compound from any remaining impurities, providing a quantitative or semi-quantitative measure of purity.

By following the principles and protocols outlined in this guide, researchers can effectively purify 4-Methylphenyl 8-quinolinesulfonate, ensuring the high quality required for successful research and development endeavors.

References

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? [Online].
  • University of California, Los Angeles. Recrystallization. [Online].
  • Google Patents. (1970). Purification of sulfonic acids - US3496224A. [Online].
  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. [Online].
  • Wikipedia. Recrystallization (chemistry). [Online].
  • University of Calgary. ORGANIC LABORATORY TECHNIQUES 2. 2.1. RECRYSTALLISATION. [Online].
  • University of Diyala. (2021, July 16). Experimental No. (4) Recrystallization. [Online].
  • Guidechem. 8-Quinolinol, 4-methylbenzenesulfonate (ester) 10522-42-6. [Online].
  • Acta Chemica Scandinavica. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. [Online].
  • European Patent Office. (2021, January 13). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS - EP 3763700 A1. [Online].
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Online].
  • ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [Online].
  • University of Rochester, Department of Chemistry. Purification: How To. [Online].
  • CymitQuimica. CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester. [Online].
  • National Center for Biotechnology Information. (2024, March 1). Crystal structure and Hirshfeld surface analysis of 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate - PMC. [Online].
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online].
  • PubChem. Quinoline-8-sulfonate. [Online].
  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Online].

Sources

Application

Title: Accelerating Medicinal Chemistry: A Guide to the Rapid Microwave-Assisted Synthesis of Quinoline Sulfonate Esters

An Application Note and Protocol from the Senior Application Scientist Abstract Quinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization is critical for developing new therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization is critical for developing new therapeutic agents. Sulfonate esters of these heterocycles serve as versatile intermediates and potential pharmacophores. Traditional methods for their synthesis, however, often require prolonged reaction times and harsh conditions. This guide provides a detailed protocol and the underlying scientific principles for the rapid and efficient synthesis of quinoline sulfonate esters using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of green chemistry, this approach dramatically reduces reaction times from hours to minutes, improves yields, and simplifies purification, thereby accelerating discovery and development workflows.[1][2][3]

Introduction: The Case for Microwave Synthesis

The quinoline core is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs for its antimalarial, antibacterial, and anticancer properties. The sulfonate ester moiety, when attached to a quinoline, can act as a key intermediate for nucleophilic substitution reactions or as a bioisostere for other functional groups.

Conventional synthesis, relying on conductive heating (e.g., an oil bath), transfers energy inefficiently, leading to long reaction times and the potential for byproduct formation.[2] Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift. Unlike conventional methods, microwave irradiation couples directly with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[4] This "dielectric heating" mechanism is the primary reason for the dramatic acceleration of reaction rates.[4]

Key Advantages of MAOS for this Application:

  • Speed: Reactions that typically take several hours can be completed in 5-20 minutes.[1][5]

  • Higher Yields: Rapid heating minimizes the time for side reactions, often leading to cleaner reaction profiles and higher product yields.[1][3][6]

  • Energy Efficiency: Heating only the reaction mixture, not the vessel and surrounding environment, aligns with the principles of green chemistry.[2]

  • Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.

A compelling example is the synthesis of 8-hydroxyquinolines, the direct precursors for this protocol. Microwave-enhanced methods have been shown to increase the yield of these vital precursors from 34% (conventional heating) to 72% (microwave).[6] This demonstrates the profound impact of MAOS on this specific chemical class.

Reaction Mechanism and Component Rationale

The synthesis of a quinoline sulfonate ester from a hydroxyquinoline and a sulfonyl chloride is a classic nucleophilic substitution reaction at the sulfur center.

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism Steps cluster_products Products HQ 8-Hydroxyquinoline (Nucleophile) Attack 1. Nucleophilic Attack (O on S) HQ->Attack Attacks Sulfur SC p-Toluenesulfonyl Chloride (Electrophile) SC->Attack Base Base (e.g., TEA) (Acid Scavenger) Deprotonation 2. Deprotonation & HCl Neutralization Base->Deprotonation Abstracts H+ Neutralizes Cl- Attack->Deprotonation Forms O-S bond and intermediate Ester Quinolin-8-yl Tosylate Deprotonation->Ester Salt Triethylammonium Chloride Salt Deprotonation->Salt

Caption: General mechanism for sulfonate ester formation.

Causality Behind Experimental Choices:

  • Hydroxyquinoline (Nucleophile): The starting material, typically 8-hydroxyquinoline, possesses a phenolic hydroxyl group. This oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Sulfonyl Chloride (Electrophile): Reagents like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride are excellent electrophiles. The electron-withdrawing oxygen atoms and the chlorine atom make the sulfur atom highly susceptible to nucleophilic attack.

  • Base (Acid Scavenger): This reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or DABCO, is essential. Its role is to neutralize the HCl as it forms, preventing the protonation of the starting quinoline (which would deactivate it) and driving the reaction to completion.[7] Using a slight excess (1.2-1.5 equivalents) ensures all generated acid is quenched.

  • Solvent: A polar solvent with a high dielectric constant is ideal for microwave synthesis. N,N-Dimethylformamide (DMF) or ethanol are excellent choices as they absorb microwave energy efficiently and are good solvents for the reactants.

Comparative Performance: Microwave vs. Conventional Heating

The quantitative advantages of MAOS are best illustrated by direct comparison with traditional methods across various reaction types.

Reaction TypeMethodReaction TimeYield (%)Reference
Benzylidene Aniline SynthesisConventional30 min88%[1]
Microwave 2 min 97% [1]
Acetanilide SynthesisConventional20 min86%[1]
Microwave 3-5 min 95% [1]
Benzimidazole SynthesisConventional-75%[1]
Microwave 15 min 91% [1]
Benzotriazole Amide SynthesisConventional-65-72%[3]
Microwave -83-93% [3]
8-Hydroxyquinoline SynthesisConventional-34%[6]
Microwave -72% [6]

Detailed Experimental Protocol

This protocol describes the synthesis of Quinolin-8-yl 4-methylbenzenesulfonate (Quinolin-8-yl tosylate) as a representative example.

Safety Precautions:

  • Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave synthesis in sealed vessels generates high pressure. Use only dedicated microwave process vials and a certified microwave reactor with temperature and pressure sensors. Never exceed the recommended volume or temperature for the vials.

  • Allow the reaction vessel to cool completely (e.g., to <50°C) before opening to prevent sudden depressurization and solvent boiling.

Materials & Reagents:

  • 8-Hydroxyquinoline (1.0 mmol, 145.2 mg)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 mmol, 210.0 mg, 1.1 equiv)

  • Triethylamine (TEA) (1.5 mmol, 209 µL, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (4 mL)

  • Dedicated 10 mL microwave process vial with a magnetic stir bar

  • Deionized water

  • Ethyl acetate and Hexanes for chromatography

Instrumentation:

  • A dedicated single-mode microwave reactor for organic synthesis (e.g., Biotage® Initiator+, CEM Discover)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Weigh reactants: 8-Hydroxyquinoline, TsCl, TEA B Add to microwave vial with DMF and stir bar A->B C Seal vial and place in microwave reactor B->C D Irradiate: 100 °C, 10 min C->D E Cool vial to < 50 °C D->E F Pour mixture into ice-water (40 mL) E->F G Filter precipitated solid F->G H Wash with water and dry G->H I Check purity (TLC) H->I J Purify via column chromatography (if needed) I->J Impure K Characterize: NMR, MS, IR I->K Pure J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 8-hydroxyquinoline (145.2 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous DMF (4 mL) and stir to dissolve. Add triethylamine (209 µL, 1.5 mmol), followed by p-toluenesulfonyl chloride (210.0 mg, 1.1 mmol).

    • Scientist's Note: Adding the base before the sulfonyl chloride ensures a basic environment is established, ready to neutralize the HCl that forms immediately upon addition of the electrophile.

  • Microwave Irradiation: Securely seal the vial with a septum cap. Place the vial in the microwave reactor cavity. Set the reaction parameters: temperature at 100 °C , hold time of 10 minutes , and a pre-stirring time of 30 seconds. Run the reaction.

    • Scientist's Note: A temperature of 100 °C is a robust starting point, significantly accelerating the reaction without causing degradation. The 10-minute hold time is typically sufficient for full conversion, a drastic reduction from the 12-16 hours that can be required for similar conventional reactions.

  • Cooling: After the irradiation is complete, ensure the vial is cooled to below 50 °C using the instrument's automated cooling system (e.g., compressed air jet) before removing it from the reactor.

  • Work-up and Isolation: Carefully uncap the vial in a fume hood. Pour the reaction mixture into a beaker containing 40 mL of ice-cold deionized water while stirring. A precipitate should form.

    • Scientist's Note: This precipitation step is crucial. The desired organic product is typically insoluble in water, while the triethylammonium chloride salt and excess DMF are soluble, providing a simple and effective initial purification.

  • Filtration: Continue stirring the suspension for 15-20 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid on the filter with two portions of cold deionized water (2 x 10 mL) to remove any remaining water-soluble impurities. Dry the product under vacuum to yield the crude quinolin-8-yl tosylate.

Purification and Characterization

A. Purity Assessment (TLC): Before full characterization, assess the purity of the crude product using thin-layer chromatography (TLC).

  • Mobile Phase: A good starting point is a 3:7 mixture of ethyl acetate and hexanes.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should appear as a single major spot.

B. Purification (If Necessary): If the TLC indicates the presence of significant impurities, the crude product should be purified by flash column chromatography on silica gel.[8]

  • Eluent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).[8]

  • Fraction Collection: Collect fractions and combine those containing the pure product as determined by TLC. Remove the solvent under reduced pressure.

C. Characterization: Confirm the identity and purity of the final product using standard spectroscopic methods.

  • ¹H NMR: Expect to see characteristic aromatic proton signals from both the quinoline and tosyl groups. The chemical shifts of the quinoline protons will be shifted downfield compared to the 8-hydroxyquinoline starting material.

  • ¹³C NMR: Confirm the presence of all expected carbon atoms.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

  • Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the sulfonate group (S=O stretching) around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature or time.2. Inactive reagents (hydrolyzed TsCl).3. Insufficient base.1. Increase reaction temperature to 120 °C or time to 15 min.2. Use fresh p-toluenesulfonyl chloride.3. Ensure 1.5 equivalents of TEA are used.
Dark, Tarry Product Reaction temperature is too high, causing decomposition.Reduce the microwave temperature to 80-90 °C and monitor the reaction at shorter time intervals (e.g., 5 min).
Product does not precipitate The product has some water solubility or the volume of water is insufficient.1. Saturate the aqueous phase with NaCl (brine) to decrease organic solubility.2. Extract the product with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
Multiple Spots on TLC Incomplete reaction or formation of byproducts.1. Re-run the reaction under more forcing conditions (see above).2. Purify the product using flash column chromatography.

References

  • Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2025). Asian Journal of Nanoscience and Materials. [Link]

  • Comparative study of conventional and microwave assisted synthesis of some organic reactions. (2020). Pharmaceutical and Chemical Journal. [Link]

  • Comparative study of conventional and microwave assisted synthesis. Peptide deformylase as an antibacterial target. [Link]

  • Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. (2022). Journal of Namibian Studies. [Link]

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2018). MedChemComm. [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2008). The Journal of Organic Chemistry. [Link]

  • Microwave assisted solvent-free synthesis of quinolinyl[1][2][4]striazolo[4,3-a]quinoxalines using IBD. Indian Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Chemistry. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2010). Organic & Biomolecular Chemistry. [Link]

  • Process for purification of quinoline yellow. (1983).
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylphenyl 8-quinolinesulfonate

Topic: Optimization of Yield and Purity in Sulfonylation Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in Sulfonylation Reactions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Standard Protocol

Welcome to the Technical Support Center. You are likely here because your yield for 4-Methylphenyl 8-quinolinesulfonate is hovering between 40-60%, despite the reaction appearing straightforward.

The synthesis of 8-quinolinesulfonate esters presents a specific "chemical trap" often overlooked in standard sulfonylation protocols. Unlike simple benzenesulfonyl chlorides, the 8-quinoline moiety contains a basic nitrogen atom . This structural feature fundamentally alters how you must handle the workup. If you treat this like a standard tosylation, you will lose product to the aqueous phase during acid washes.

This guide deconstructs the synthesis into three critical modules: Reagent Integrity, Reaction Kinetics, and the "Amphiphilic" Workup.

Module 1: The "Invisible" Yield Killer (Reagent Quality)

Before you blame the catalyst, examine the 8-Quinolinesulfonyl Chloride (8-QSC) . This reagent is highly moisture-sensitive. Commercial bottles often degrade into 8-quinoline sulfonic acid (zwitterionic and unreactive) and HCl.

Quality Control Check
  • Visual Inspection: Pure 8-QSC is an off-white/pale yellow solid. If it is sticky, dark orange, or smells strongly of HCl, it has hydrolyzed.

  • The "Cloud" Test: Dissolve 50 mg in dry DCM. It should be clear. If a precipitate remains (sulfonic acid is insoluble in DCM), your reagent purity is compromised.

Recommendation: If the reagent is degraded, do not increase equivalents. Recrystallize it from dry toluene or purchase a fresh batch stored under Argon.

Module 2: Optimized Reaction Protocol

We utilize a nucleophilic catalysis approach. While Pyridine is the traditional solvent/base, it is difficult to remove without acidic washes (which we must avoid—see Module 3). We recommend a DCM/Triethylamine (TEA) system with catalytic DMAP .

Stoichiometry & Conditions
ComponentEquivalentsRoleCritical Note
p-Cresol (4-Methylphenol) 1.0 eqNucleophileEnsure it is dry; water competes for the electrophile.
8-QSC 1.2 eqElectrophileSlight excess accounts for minor hydrolysis.
Triethylamine (TEA) 1.5 eqBase (HCl Scavenger)Must be anhydrous.
DMAP 0.1 eqCatalystAccelerates rate; suppresses side reactions.
DCM (Anhydrous) [0.2 M]SolventNon-nucleophilic; easy removal.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Cool to 0°C under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve p-Cresol (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Addition: Dissolve 8-QSC (1.2 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Why? Rapid addition causes a localized exotherm, promoting hydrolysis if trace moisture is present.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3-6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The sulfonyl chloride (

      
      ) should disappear; product appears at 
      
      
      
      .

Module 3: The Workup (Where Yield is Lost)

This is the most critical section. In a standard tosylation, you would wash the organic layer with 1M HCl to remove the amine base (TEA/DMAP/Pyridine). DO NOT DO THIS.

The Mechanism of Loss

The quinoline ring nitrogen has a


.[1] If you wash with 1M HCl (

), you will protonate the quinoline nitrogen. The resulting hydrochloride salt (Product-H

Cl

) becomes water-soluble and is discarded with the aqueous waste.
The Correct "Buffered" Workup
  • Quench: Add saturated

    
      or water.
    
  • Phase Separation: Extract with DCM.

  • Base Removal Strategy:

    • Option A (Preferred): Wash with saturated

      
       solution . Copper complexes with pyridine/TEA/DMAP (turning the aqueous layer dark blue) but does not protonate the quinoline ring significantly.
      
    • Option B (Alternative): Wash with Citric Acid (10% aq) . This is a weak acid (

      
      ). Perform this quickly and keep the phases cold to minimize product extraction.
      
    • Option C (Chromatography): Skip the acid wash entirely. Concentrate the crude mixture and load directly onto a silica column.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Competitive Hydrolysis

This diagram illustrates the competition between the desired esterification and the moisture-induced hydrolysis, highlighting the role of the base.

ReactionPathways cluster_inputs Reagents cluster_mechanism Mechanism QSC 8-Quinolinesulfonyl Chloride (8-QSC) Intermediate Sulfonyl-Ammonium Intermediate (Highly Reactive) QSC->Intermediate + Base Cresol p-Cresol (Nucleophile) Product 4-Methylphenyl 8-quinolinesulfonate (Yield) Cresol->Product Water Trace Water (Impurity) Byproduct 8-Quinoline Sulfonic Acid (Loss) Water->Byproduct Intermediate->Product + p-Cresol (Fast) Intermediate->Byproduct + Water (Irreversible) Base Base (TEA/DMAP) Base->Intermediate

Caption: Kinetic competition between product formation (green path) and hydrolysis (red path). The sulfonyl-ammonium intermediate is highly susceptible to moisture.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of low yield.

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Check Crude TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains Yes, SM remains CheckTLC->SM_Remains Incomplete Conversion SM_Gone No, SM consumed CheckTLC->SM_Gone Loss during Workup Moisture Reagent Hydrolysis? Check 8-QSC quality. SM_Remains->Moisture BaseIssue Base insufficient? Increase TEA or add DMAP. SM_Remains->BaseIssue AqueousLoss Did you wash with HCl? SM_Gone->AqueousLoss CheckAq Check Aqueous Layer pH. Is it < 3? AqueousLoss->CheckAq Yes Recover Neutralize Aqueous layer with NaHCO3 & Re-extract CheckAq->Recover Yes (Product is in water)

Caption: Diagnostic flow for isolating yield loss. The most common error is acid-washing the basic quinoline product.

Frequently Asked Questions (FAQ)

Q1: Can I use Pyridine as the solvent instead of DCM? A: Yes, but it complicates the workup. If you use pyridine, you must remove it. Since you cannot wash with strong acid (see Module 3), you will have to rely on azeotropic evaporation with toluene or extensive column chromatography. DCM allows for a cleaner, concentrated workup.

Q2: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates trapped solvent (DCM/TEA) or impurities.

  • Fix: Dissolve the oil in a minimal amount of hot Isopropanol (IPA) or Ethanol and let it cool slowly. Scratch the side of the flask. 8-quinolinesulfonates crystallize well from alcohols.

Q3: Why is my aqueous layer yellow/orange during workup? A: This is likely 8-quinoline sulfonic acid (the hydrolysis byproduct). It is water-soluble.[2] If your organic layer is pale and the aqueous layer is bright yellow, you have successfully removed the byproduct. Do not try to extract the yellow color back into the organic phase.

Q4: Is the product light sensitive? A: Quinoline derivatives can be photo-active. While not extremely unstable, it is "Good Laboratory Practice" (GLP) to wrap your column and reaction flask in foil to prevent photo-degradation or isomerization, especially if the reaction runs overnight.

References

  • Reactivity of Sulfonyl Chlorides

    • BenchChem Technical Support.[3][4] (2025).[3][4][5][6][7] "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Retrieved from .

  • 8-Quinoline Chemistry & Purification

    • ResearchGate. (2010).[8] "Diverse reactivity of arylsulfonate phenol esters." Retrieved from .

    • US Patent 4398916A. "Process for purification of quinoline yellow."[9] (Demonstrates pH sensitivity of quinoline sulfonates). Retrieved from .

  • General Sulfonylation Protocols

    • National Institutes of Health (NIH). "Profiling sulfonate ester stability." Retrieved from .

(Note: Always consult the Safety Data Sheet (SDS) for 8-Quinolinesulfonyl chloride, as it is a corrosive lachrymator.)

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted 8-Quinolinesulfonyl Chloride

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted 8-quinolinesulfonyl chloride from your reaction mixtures. As a reactive sulfonylating agent, residual 8-quinolinesulfonyl chloride can interfere with downstream applications and complicate product purification. This resource offers a comprehensive overview of various removal strategies, complete with troubleshooting guides and detailed protocols to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 8-quinolinesulfonyl chloride?

A1: Unreacted 8-quinolinesulfonyl chloride is a highly reactive electrophile that can react with nucleophiles in subsequent steps, leading to undesired side products.[1] Its presence can also complicate purification, as its polarity may be similar to that of the desired product, leading to co-elution during chromatography. Furthermore, sulfonyl chlorides are classified as corrosive and moisture-sensitive, making their removal essential for product stability and safe handling.[2][3][4]

Q2: What are the primary byproducts I should be aware of when working with 8-quinolinesulfonyl chloride?

A2: The most common byproduct is 8-quinolinesulfonic acid, formed from the hydrolysis of 8-quinolinesulfonyl chloride upon contact with water.[5] This byproduct is a non-volatile, highly polar, and water-soluble solid with a high melting point (over 300°C).[6][7][8][9] Its properties are significantly different from the starting sulfonyl chloride, which is crucial for designing an effective purification strategy.

Q3: What are the main strategies for removing unreacted 8-quinolinesulfonyl chloride?

A3: There are three primary strategies, each with its own advantages and limitations:

  • Aqueous Workup (Quenching): Involves the addition of an aqueous solution to hydrolyze the unreacted sulfonyl chloride to the water-soluble 8-quinolinesulfonic acid, which can then be separated by liquid-liquid extraction.

  • Scavenger Resins: Utilizes solid-supported nucleophiles (typically amines) that react with and sequester the unreacted sulfonyl chloride, which is then removed by simple filtration.[10]

  • Chromatography: Direct purification of the crude reaction mixture using techniques like flash column chromatography or preparative HPLC to separate the desired product from the unreacted sulfonyl chloride and its byproducts.

Q4: How do I choose the best removal method for my specific application?

A4: The choice of method depends on several factors, including the stability of your product to aqueous and/or basic conditions, the scale of your reaction, and the desired purity of your final product. The following table provides a comparative overview to guide your decision-making process.

Method Pros Cons Best Suited For
Aqueous Workup Inexpensive, scalable, effective for removing the sulfonic acid byproduct.[10]Can be slow for complete hydrolysis of the sulfonyl chloride, not suitable for water-sensitive products, may lead to emulsions.[1][10]Robust, water-insensitive products on a moderate to large scale.
Scavenger Resins High efficiency and selectivity, simple filtration-based removal, suitable for automated/parallel synthesis, ideal for water-sensitive products.[6][10][11]More expensive than simple aqueous washes, requires optimization of resin equivalents and reaction time.High-purity applications, water-sensitive products, and high-throughput screening.
Chromatography Can provide very high purity, separates a wide range of compounds.Can be time-consuming and expensive, especially for large-scale purifications, potential for product loss on the column.Small-scale reactions, purification of products with similar polarity to byproducts, and when very high purity is required.

In-depth Troubleshooting and Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for each of the primary removal methods.

Method 1: Aqueous Workup (Quenching)

The principle behind an aqueous workup is the intentional hydrolysis of the reactive 8-quinolinesulfonyl chloride to the highly polar and water-soluble 8-quinolinesulfonic acid. This allows for its easy removal from the organic phase containing your desired product.

Troubleshooting Guide: Aqueous Workup

Problem Possible Cause Solution
Persistent presence of 8-quinolinesulfonyl chloride in the organic layer after workup. Incomplete hydrolysis due to insufficient stirring, short reaction time, or low water solubility in the organic solvent.Increase the stirring time and vigor to maximize interfacial contact. Consider adding a phase-transfer catalyst if emulsions are not a concern. If using a non-polar organic solvent, consider adding a co-solvent like THF to increase the solubility of water.[10]
Formation of a stable emulsion during extraction. High concentration of surfactants or finely dispersed solids at the interface.Add a small amount of brine (saturated NaCl solution) to break the emulsion. If that fails, filter the entire mixture through a pad of Celite. As a preventative measure, avoid vigorous shaking and instead gently invert the separatory funnel multiple times.
Low recovery of the desired product. The product may have some water solubility.Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product.

Detailed Protocol: Basic Aqueous Workup

  • Cool the Reaction Mixture: Once your primary reaction is complete, cool the reaction flask to 0 °C in an ice bath. This will help to control any exotherm during the quenching process.

  • Quench with a Basic Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. The bicarbonate will neutralize the HCl byproduct generated during the sulfonylation reaction and facilitate the hydrolysis of the unreacted 8-quinolinesulfonyl chloride.

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis. Monitor the disappearance of the 8-quinolinesulfonyl chloride by TLC.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The organic layer contains your product, while the aqueous layer contains the sodium salt of 8-quinolinesulfonic acid.

  • Extraction: Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product.

Diagram: Aqueous Workup Workflow

start Crude Reaction Mixture cool Cool to 0 °C start->cool quench Add Saturated NaHCO3 (aq) cool->quench stir Stir for 30-60 min quench->stir separate Separatory Funnel stir->separate extract Wash with H2O and Brine separate->extract Organic Layer waste separate->waste Aqueous Layer (contains 8-quinolinesulfonate) dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Workflow for the removal of unreacted 8-quinolinesulfonyl chloride via aqueous workup.

Method 2: Scavenger Resins

Scavenger resins are functionalized polymers designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture. For sulfonyl chlorides, amine-based scavenger resins are highly effective.[10]

Troubleshooting Guide: Scavenger Resins

Problem Possible Cause Solution
Incomplete removal of 8-quinolinesulfonyl chloride. Insufficient equivalents of the scavenger resin, short reaction time, or poor mixing.Increase the equivalents of the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).[10] Increase the reaction time and ensure adequate agitation (stirring or shaking) to maintain the resin in suspension.
Low product recovery. The product may be non-specifically binding to the resin.Wash the resin thoroughly with a suitable solvent after filtration to recover any adsorbed product. If the problem persists, consider a different type of scavenger resin or an alternative removal method.
The resin is difficult to filter. The resin particles are too fine or have swollen significantly.Use a fritted funnel with an appropriate porosity. If the resin has swollen, dilute the mixture with more solvent before filtration.

Detailed Protocol: Amine-Based Scavenger Resin

  • Select the Resin: Choose a suitable amine-based scavenger resin, such as a tris(2-aminoethyl)amine-functionalized polystyrene resin (PS-Trisamine).

  • Add Resin to the Reaction Mixture: Once the primary reaction is complete, add the scavenger resin (2-3 equivalents relative to the excess 8-quinolinesulfonyl chloride) directly to the reaction mixture.

  • Agitate the Mixture: Stopper the flask and stir or shake the slurry at room temperature. Reaction times can vary from a few hours to overnight. Monitor the disappearance of the 8-quinolinesulfonyl chloride by TLC.

  • Filter the Resin: Once the scavenging is complete, filter the reaction mixture through a fritted funnel to remove the resin.

  • Wash the Resin: Wash the resin on the filter with a small amount of the reaction solvent to ensure complete recovery of your product.

  • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product, now free of unreacted 8-quinolinesulfonyl chloride.

Diagram: Scavenger Resin Workflow

start Crude Reaction Mixture add_resin Add Amine Scavenger Resin start->add_resin agitate Agitate (Stir/Shake) add_resin->agitate filter Filter agitate->filter wash_resin Wash Resin filter->wash_resin Resin (with bound sulfonyl chloride) concentrate Concentrate Filtrate filter->concentrate Filtrate wash_resin->concentrate Washings product Crude Product concentrate->product

Caption: Workflow for the removal of unreacted 8-quinolinesulfonyl chloride using a scavenger resin.

Method 3: Chromatographic Purification

When other methods are not suitable or when very high purity is required, direct purification by column chromatography can be employed. The key is to develop a solvent system that provides good separation between your product, the unreacted 8-quinolinesulfonyl chloride, and the 8-quinolinesulfonic acid byproduct.

Troubleshooting Guide: Chromatography

Problem Possible Cause Solution
Co-elution of the product and 8-quinolinesulfonyl chloride. The polarity of the two compounds is very similar in the chosen solvent system.If your product is significantly more or less polar, adjust the solvent system accordingly. For small differences in polarity, consider using a less polar eluent system to improve separation. Alternatively, perform a quenching step before chromatography to convert the sulfonyl chloride into a more polar sulfonamide or sulfonic acid.[10]
Streaking of the product spot on the TLC plate. The compound may be too concentrated or interacting strongly with the silica gel (e.g., basic amines).Dilute your sample before spotting. For basic compounds like quinolines, add a small amount of a basic modifier (e.g., 0.5% triethylamine) to the eluent to reduce tailing.
The 8-quinolinesulfonic acid byproduct remains at the baseline. 8-quinolinesulfonic acid is highly polar and will not move up a normal-phase silica gel column with typical organic solvents.This is expected and is actually beneficial for purification. The sulfonic acid will remain on the column while your less polar product elutes. If you need to elute the sulfonic acid for any reason, a highly polar solvent system (e.g., methanol with a small amount of acetic acid) will be required.

Guidance on Developing a Chromatographic Method

  • Thin-Layer Chromatography (TLC) First: Always start by developing a suitable solvent system using TLC. A good starting point for many organic compounds is a mixture of ethyl acetate and hexanes. For quinoline derivatives, systems containing dichloromethane and methanol are also common.

  • Visualize with UV Light: 8-Quinolinesulfonyl chloride and its derivatives are UV-active, so they can be easily visualized under a UV lamp (254 nm).

  • Aim for an Rf of ~0.3: For optimal separation on a column, aim for an Rf value of your desired product of around 0.2-0.4 on the TLC plate.

  • Example Solvent Systems:

    • For non-polar to moderately polar sulfonamides, a gradient of ethyl acetate in hexanes is often effective.

    • For more polar compounds, a gradient of methanol in dichloromethane may be necessary.

    • Remember to add a small amount of triethylamine or ammonia to the eluent if your product is a basic amine to prevent streaking.

Detailed Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using the chosen eluent system.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel to the top of the column.

  • Elute the Column: Run the column with your chosen eluent system, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.

Diagram: Logic for Chromatography Method Development

start Crude Reaction Mixture tlc Run TLC with various solvent systems (e.g., EtOAc/Hexanes, MeOH/DCM) start->tlc uv Visualize under UV (254 nm) tlc->uv analyze_rf Analyze Rf values uv->analyze_rf rf_ok Is product Rf ~0.3 and well-separated? analyze_rf->rf_ok column Perform Flash Column Chromatography rf_ok->column Yes adjust_solvent Adjust solvent polarity rf_ok->adjust_solvent No product Purified Product column->product adjust_solvent->tlc

Caption: Decision-making workflow for developing a chromatographic purification method.

References

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.
  • Sandhya, K. & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Buy 8-Quinolinesulfonic acid | 85-48-3. Smolecule.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • Organic Scavenger.
  • strategies in organic synthesis. Wipf Group, University of Pittsburgh.
  • QUINOLINE-8-SULFONIC ACID. Career Henan Chemical Co.
  • 8-Quinolinesulfonic acid. Chem-Impex.
  • 8-Quinolinesulfonic acid | 85-48-3. ChemicalBook.
  • quinoline-8-sulfonic acid. ChemBK.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Metal Scavengers. Sigma-Aldrich.
  • Organic Scavenger.
  • Organic Scavenger Description Applic
  • 8-Quinolinesulfonyl chloride 18704-37-5 wiki. Guidechem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • How to separate these sulfonamides with TLC : r/Chempros. Reddit.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • Organic Syntheses Procedure.
  • Dendrimers as Scavengers for Rapid Purification in Solution-Phase Parallel Synthesis. Sciforum.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 4.7: Reaction Work-Ups. Chemistry LibreTexts.
  • Aqueous Workup. University of York.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester.
  • TLC of Sulfonamides | Request PDF.
  • 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220. PubChem.
  • 8-Quinolinesulfonyl chloride 98 18704-37-5. Sigma-Aldrich.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic

Sources

Troubleshooting

Resolving emulsion formation during sulfonate extraction

Topic: Resolving Emulsion Formation During Sulfonate Extraction Status: Active Document ID: TS-SULF-004 Audience: Pharmaceutical Analysis & Process Chemistry Teams Executive Summary Sulfonates (R-SO₃⁻) represent a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Emulsion Formation During Sulfonate Extraction

Status: Active Document ID: TS-SULF-004 Audience: Pharmaceutical Analysis & Process Chemistry Teams

Executive Summary

Sulfonates (R-SO₃⁻) represent a unique challenge in liquid-liquid extraction (LLE). Unlike carboxylates, sulfonic acids are strong acids (


) and remain ionized across the entire pH scale typically used in drug development. Their amphiphilic nature—possessing a hydrophilic anionic head and a lipophilic tail—turns them into potent surfactants.

When you encounter an emulsion during sulfonate extraction, you are essentially fighting thermodynamics: the sulfonate molecules have lowered the interfacial tension between your aqueous and organic phases, stabilizing a "rag layer" of droplets. This guide provides the mechanistic understanding and validated protocols to destabilize these emulsions and recover your phase separation.

Module 1: The Mechanics of Emulsion (Why this happens)

To resolve the issue, you must visualize the interface. In a standard LLE, sulfonates migrate to the interface between the water and organic solvent.

  • The Charge Barrier: The anionic heads (

    
    ) align facing the water, while the organic tails extend into the solvent.
    
  • Repulsion: These negatively charged heads repel each other but cannot escape the interface. This creates a rigid, charged film that prevents aqueous droplets from coalescing.

  • The Trap: As you shake the separatory funnel, you increase the surface area, recruiting more surfactant to the interface, effectively "locking" the emulsion in place.

Visualizing the Stabilization Mechanism

EmulsionMechanism cluster_0 The Emulsion Trap (Thermodynamic Stability) cluster_1 Breaking Mechanisms Interface Oil/Water Interface Sulfonate Sulfonate Anions (R-SO3-) Accumulate at Interface Interface->Sulfonate Amphiphilic nature Repulsion Electrostatic Repulsion (Prevents Coalescence) Sulfonate->Repulsion Negative charge barrier Emulsion Stable 'Rag Layer' Repulsion->Emulsion Stabilizes droplets Salt Add Salt (NaCl/Na2SO4) (Increases Ionic Strength) Emulsion->Salt Strategy A IonPair Add Cationic Counter-ion (Neutralizes Charge) Emulsion->IonPair Strategy B Result Phase Separation Salt->Result Compresses double layer (Salting Out) IonPair->Result Forms neutral complex (Extractable)

Figure 1: Mechanism of sulfonate-stabilized emulsions and the two primary thermodynamic pathways to resolve them.

Module 2: Troubleshooting Guide

This section addresses specific symptoms encountered during benchwork.

Scenario A: The "Rag Layer" (Stable Emulsion)

You have performed the extraction, but a cloudy middle layer persists between the organic and aqueous phases.

InterventionMechanism of ActionProtocol
1. Salting Out (Primary) Increases the ionic strength of the aqueous phase. This compresses the electrical double layer surrounding the droplets, allowing them to approach and coalesce (DLVO Theory).Add NaCl (solid) to saturation or 20% w/v. Swirl gently (do not shake vigorously). Allow to stand for 10 mins.
2. Filtration (Physical) Anhydrous sodium sulfate (

) absorbs water and physically breaks the interfacial film.
Pass the organic phase (and emulsion layer) through a glass funnel containing a plug of glass wool and anhydrous

.
3. Centrifugation Applies g-force to overcome the repulsive forces between droplets.Centrifuge at 3000–5000 rpm for 5–10 minutes. This is often the only way to break "micro-emulsions."
4. Co-Solvent Addition Modifies the polarity and surface tension of the aqueous phase.Add 1–5% Isopropanol (IPA) or Ethanol. Warning: This may increase the solubility of impurities in the organic phase.
Scenario B: Low Recovery of Sulfonate Analyte

The phases separate well, but the sulfonate is not migrating into the organic layer.

  • Root Cause: Sulfonates are permanently ionized (

    
    ). They will not partition into non-polar solvents (DCM, Hexane) in their native state.
    
  • Solution: You must use Ion-Pair Extraction .

  • The Fix: Add a cationic counter-ion (e.g., Tetrabutylammonium hydroxide - TBAH) to the aqueous phase. The resulting neutral complex

    
     is lipophilic and will extract efficiently.
    
Module 3: Standard Operating Protocol (SOP)
Protocol: High-Efficiency Ion-Pair Extraction of Sulfonates

Use this protocol for quantitative recovery of sulfonate drugs or metabolites.

Reagents:

  • Organic Solvent: Chloroform or Dichloromethane (DCM).

  • Ion-Pair Reagent: 0.1 M Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Methylene Blue (for colorimetric detection).

  • Buffer: Phosphate buffer (pH 7.0).

Workflow:

  • Preparation:

    • Adjust sample pH to neutral (pH 6–8). Note: pH is less critical for the sulfonate itself, but essential to ensure the stability of the ion-pair reagent.

    • Add 0.1 M TBAHS (excess, typically 1.5 molar equivalents to the analyte).

  • Extraction:

    • Add Organic Solvent (Ratio 1:1 Aqueous/Organic).

    • CRITICAL STEP: Shake gently for 2 minutes. Vigorous shaking promotes emulsions.

    • If emulsion forms: Add 1g solid NaCl immediately.

  • Separation:

    • Allow phases to settle for 10 minutes.

    • If a rag layer persists, centrifuge the biphasic mixture.

  • Drying:

    • Collect the organic (lower) phase.

    • Filter through phase-separator paper or anhydrous

      
       to remove trace water.
      
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just lower the pH to 2.0 to protonate the sulfonate and extract it? A: No. This is a common misconception derived from carboxylic acid extraction. Sulfonic acids have a


 typically below -1.0. Even at pH 2.0, they remain >99.9% ionized (negatively charged). You cannot "suppress" the charge with acid; you must mask it with a counter-ion (Ion Pairing) or force it out with salt.

Q2: Why does my extraction work in Chloroform but fail in Ethyl Acetate? A: Ion-pair complexes are highly dependent on the dielectric constant of the solvent. Chlorinated solvents (DCM, Chloroform) generally solvate ion-pairs better than esters (Ethyl Acetate) or ethers. If you must use a non-chlorinated solvent, try Methyl tert-butyl ether (MTBE) with a higher concentration of the ion-pairing reagent.

Q3: I am using Methylene Blue for detection, but the blank is turning blue. Why? A: This is likely due to interference from other anions (Cl⁻, NO₃⁻) or contamination.

  • Fix: Perform a "pre-wash" of your organic phase with neutral water.

  • Fix: Ensure you are using the "Acid Methylene Blue" method (Method 5540C) where the aqueous phase is acidified (pH ~2) to prevent carboxylates and phenols from forming ion pairs, leaving only the sulfonates to react.

References
  • Standard Methods for the Examination of Water and Wastewater. (2017). Method 5540 C: Anionic Surfactants as MBAS. American Public Health Association.

  • Majors, R. E. (2013). Salting Out in Liquid-Liquid Extraction: Principles and Applications. LCGC North America.

  • U.S. EPA. (1999). Method 1664, Revision A: N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry. (Referencing emulsion breaking techniques in Sec 11.3.6).

  • Dolan, J. W. (2008).[1] Ion Pairing - Blessing or Curse? LCGC North America. (Detailed discussion on sulfonate/counter-ion interactions).

Sources

Optimization

Technical Support Center: Purification of Sulfonate Esters

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of sulfonate esters is a cornerstone of modern organic and medicinal chemistry, providing access to crucial intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonate esters is a cornerstone of modern organic and medicinal chemistry, providing access to crucial intermediates and active pharmaceutical ingredients (APIs).[1] A common and often persistent impurity encountered during these syntheses is para-cresol (p-cresol), which may be present as an unreacted starting material, a byproduct, or a contaminant in reagents.[2] Due to similarities in polarity and solubility with the desired sulfonate ester product, the removal of p-cresol presents a significant purification challenge.

This technical guide provides a comprehensive resource for troubleshooting the removal of p-cresol impurities from sulfonate ester reaction mixtures. It combines theoretical principles with practical, field-proven protocols to empower researchers to achieve high levels of purity in their compounds. We will explore purification strategies based on differential acidity, chromatography, and selective scavenging, explaining the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why is p-cresol so difficult to remove from my sulfonate ester product?

A: The difficulty arises from the similar physicochemical properties of p-cresol and many sulfonate esters. Both are typically soluble in common organic solvents like ethyl acetate, dichloromethane, and ethers.[3][4] This makes simple physical separation methods like standard distillation or crystallization often ineffective, especially when the impurity is present in significant amounts.

Q2: What is the first and simplest purification method I should attempt?

A: A carefully executed liquid-liquid extraction using a mild aqueous base (a technique known as dissociation extraction) is the most direct and scalable first approach.[5][6] This method leverages the acidic nature of the phenolic hydroxyl group in p-cresol to convert it into a water-soluble salt, which partitions into the aqueous phase, leaving the neutral sulfonate ester in the organic layer.

Q3: How can I quickly check if p-cresol is still present in my product?

A: Thin-Layer Chromatography (TLC) is the fastest method. Spot your crude material, the purified material, and a p-cresol standard on the same plate. A good solvent system (e.g., 20-30% ethyl acetate in hexanes) will typically show good separation. For more definitive identification, ¹H NMR spectroscopy is excellent; p-cresol shows a characteristic methyl singlet at ~2.3 ppm and a phenolic -OH peak that is exchangeable with D₂O.[2]

Q4: My sulfonate ester seems to be degrading during the basic wash. What is happening?

A: Sulfonate esters are susceptible to hydrolysis under strongly basic conditions, which cleaves the ester bond.[7] This is a critical consideration. The use of strong bases like sodium hydroxide or potassium hydroxide should be avoided. Instead, milder bases such as sodium bicarbonate or dilute sodium carbonate are recommended, along with minimizing reaction time and temperature.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the purification process in a direct question-and-answer format.

Issue 1: My ¹H NMR spectrum shows a persistent peak around 2.3 ppm, and TLC shows a spot that matches the p-cresol standard, even after a basic wash.

  • Question: I performed a wash with saturated sodium bicarbonate solution, but the p-cresol impurity remains. Why wasn't the extraction effective?

  • Answer & Causality: This indicates an incomplete acid-base reaction. Several factors could be at play:

    • Insufficient Base: You may not have used enough bicarbonate to deprotonate all the p-cresol. The stoichiometry must account for all acidic species in the reaction mixture.

    • Inefficient Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly enough. Poor mixing leads to a low surface area for the reaction and extraction to occur.

    • pH Equilibrium: The pKa of p-cresol is approximately 10.26, while the pH of a saturated sodium bicarbonate solution is around 8.3.[8] While this pH is sufficient to deprotonate a portion of the p-cresol, the equilibrium may not favor complete removal in a single wash. Multiple extractions are often necessary to drive the equilibrium towards the formation of the water-soluble cresolate salt.

  • Recommended Action:

    • Perform at least 2-3 sequential washes with fresh, saturated sodium bicarbonate solution.

    • Ensure vigorous mixing for several minutes during each wash to maximize interfacial contact. A separatory funnel is the ideal tool for this process.[9]

    • If the impurity persists, consider using a slightly stronger but still mild base, like a 5% w/v sodium carbonate solution (pH ~11), but be mindful of potential product hydrolysis and keep the contact time brief and the temperature low (e.g., use an ice bath).

Issue 2: My product "oiled out" during recrystallization and won't crystallize.

  • Question: I tried to recrystallize my sulfonate ester to remove the p-cresol, but it separated as an oil instead of forming crystals. What should I do?

  • Answer & Causality: "Oiling out" occurs when a compound separates from a solution above its melting point or when impurities disrupt the crystal lattice formation.[10] High concentrations of p-cresol can act as a "eutectic impurity," significantly depressing the melting point of the mixture and preventing proper crystallization.

  • Recommended Action:

    • Reduce Impurity Load First: Do not rely on crystallization as the primary method for bulk impurity removal. First, use a basic liquid-liquid extraction or a quick silica gel plug to remove the majority of the p-cresol.

    • Optimize Recrystallization Solvent: Re-dissolve the oil in the hot solvent, add slightly more solvent to ensure the solution is not supersaturated, and allow it to cool much more slowly. Insulating the flask can help.[10]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to provide a nucleation point for crystal growth.[10]

Issue 3: Column chromatography is not separating my sulfonate ester from p-cresol.

  • Question: The spots for my product and the p-cresol impurity are overlapping on TLC and co-elute during column chromatography. How can I improve the separation?

  • Answer & Causality: Co-elution occurs when the two compounds have very similar affinities for the stationary phase (silica gel) in the chosen mobile phase (eluent). Standard silica gel is slightly acidic, which can lead to "tailing" of basic compounds and poor separation of compounds with similar polarities.

  • Recommended Action:

    • Optimize the Mobile Phase: Systematically test different solvent systems. Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexanes). A less polar mobile phase will increase the retention time of both compounds on the silica, potentially magnifying small differences in their polarity and improving separation.

    • Add a Modifier: Add a very small amount (e.g., 0.1-0.5%) of an acid like acetic acid to the eluent. This can sharpen the peak shape of the acidic p-cresol, potentially improving its separation from the neutral sulfonate ester.

    • Consider a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Florisil® or alumina (neutral or basic) can offer different selectivities. For very challenging separations, reversed-phase (C18) chromatography may be an option, although this is less common for preparative scale work.

In-Depth Purification Protocols

Protocol 1: Dissociation-Based Liquid-Liquid Extraction

This is the most effective and scalable method for removing phenolic impurities. It exploits the difference in acidity between the weakly acidic p-cresol and the neutral sulfonate ester.

Causality: By adding a mild base, the phenolic proton of p-cresol (pKa ≈ 10.26) is removed to form the sodium cresolate salt.[8] This ionic salt is highly soluble in water and insoluble in common organic solvents. The sulfonate ester, lacking an acidic proton, remains neutral and stays in the organic phase.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude reaction mixture containing the sulfonate ester and p-cresol impurity in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. The volume should be sufficient to ensure the product is fully dissolved.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure from CO₂ evolution.

  • Mixing: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer will be at the bottom (this is typically the aqueous layer, unless a halogenated solvent like dichloromethane is used).[9][11]

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat steps 2-5 two more times with fresh portions of saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified sulfonate ester.

  • Purity Check: Analyze the product by TLC and ¹H NMR to confirm the absence of p-cresol.

Protocol 2: Scavenger Resin Purification

This method uses a solid-supported reagent (a scavenger resin) to selectively bind and remove the acidic impurity. It is an excellent alternative to liquid-liquid extraction, especially for smaller scale reactions or when emulsions are a problem.

Causality: A basic scavenger resin, such as an aminomethylated polystyrene or a polymer-bound carbonate, contains basic functional groups that will react with and bind the acidic p-cresol.[12][13] The resin, being a solid, can then be easily removed by simple filtration, leaving the purified sulfonate ester in solution.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Resin Addition: Add the basic scavenger resin (e.g., SiliaBond® Carbonate or a similar product). Typically, 3-5 molar equivalents of resin relative to the amount of p-cresol impurity are used.

  • Agitation: Stir the resulting slurry at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

  • Filtration: Once the reaction is complete (i.e., no p-cresol is detectable by TLC in the solution), filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified sulfonate ester.

Data & Visualization

Physicochemical Properties Comparison

The success of the purification strategies described relies on the distinct physicochemical properties of the sulfonate ester and the p-cresol impurity.

PropertyGeneric Aryl Sulfonate Esterp-CresolRationale for Separation
Acidity (pKa) Neutral (non-acidic)~10.26 (Weakly Acidic)[8][14]The key difference exploited in dissociation extraction and scavenger resin use.
State at RT Solid or OilCrystalline Solid[3][4]---
Boiling Point Generally High (>250 °C)~202 °C[4][15]Distillation is often difficult due to the high boiling points and potential for thermal decomposition.
Solubility Soluble in organic solvents.Moderately soluble in water, very soluble in organic solvents and aqueous alkali.[3][16][17]Differential solubility in aqueous base is the foundation of the extraction method.
Purification Workflow Decision Tree

This diagram provides a logical pathway for selecting the most appropriate purification strategy.

Purification_Workflow start Crude Sulfonate Ester with p-Cresol Impurity check_stability Is the sulfonate ester known to be base-labile? start->check_stability extraction Perform Liquid-Liquid Extraction with Mild Base (NaHCO3) check_stability->extraction No scavenger Use Basic Scavenger Resin check_stability->scavenger Yes check_purity1 Check Purity by TLC/NMR extraction->check_purity1 chromatography Perform Column Chromatography (Optimize Eluent) check_purity1->chromatography Impure end_product Pure Sulfonate Ester check_purity1->end_product Pure check_purity2 Check Purity by TLC/NMR scavenger->check_purity2 check_purity2->chromatography Impure check_purity2->end_product Pure chromatography->end_product

Caption: Decision tree for selecting a purification method.

Mechanism of Dissociation Extraction

This diagram illustrates the chemical principle behind the liquid-liquid extraction protocol.

LLE_Mechanism Liquid-Liquid Extraction Principle cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (Water + NaHCO3) Ester_org Sulfonate Ester (Neutral, Stays in Organic Phase) Cresol_org p-Cresol (Acidic) Cresolate_aq Sodium Cresolate (Ionic Salt, Moves to Aqueous Phase) Cresol_org->Cresolate_aq Deprotonation by Base Base HCO3⁻

Caption: Separation of p-cresol via basic extraction.

Analytical Methods for Purity Assessment

Confirming the removal of p-cresol is a critical final step. Several analytical techniques can be employed.

MethodProcedure & What to Look For
Thin-Layer Chromatography (TLC) Spot a co-spot (crude material + p-cresol standard) and the purified material on a silica gel plate. After eluting (e.g., 20% EtOAc/Hexane), the spot corresponding to p-cresol in the purified lane should be absent.
¹H NMR Spectroscopy Dissolve the sample in CDCl₃. The absence of the methyl singlet for p-cresol at ~2.3 ppm and the phenolic -OH proton (a broad singlet, position variable) confirms its removal.
High-Performance Liquid Chromatography (HPLC) An isocratic or gradient reversed-phase method can provide quantitative data on purity. A C18 or Phenyl column with a mobile phase like acetonitrile/water can effectively separate the sulfonate ester from p-cresol.[18][19] The peak for p-cresol should be below the limit of detection in the final product.
Gas Chromatography (GC) GC with a Flame Ionization Detector (FID) is also effective for detecting volatile impurities like p-cresol.[20] The sample is dissolved in a volatile solvent and injected. The absence of a peak with the same retention time as a p-cresol standard indicates successful purification.

References

  • Brum, S. et al. (2002). Fast, easy, and efficient method for the purification of phenolic isomers using a selective solid-phase scavenging process. PubMed. Available at: [Link]

  • Ahmed, A. S. et al. (2001). SEPARATION OF MIXTURE OF m-CRESOL AND P-CRESOL BY DISSOCIATION EXTRACTION. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • Jadhav, G. K. et al. (2015). A facile synthesis of fatty acid esters of p-cresol catalysed by acid activated Indian bentonite. ResearchGate. Available at: [Link]

  • European Chemicals Agency. (2003). p-Cresol CAS No: 106-44-5. Available at: [Link]

  • Wang, Y. et al. (2022). The effects of different scavengers on phenol degradation profiles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2879, p-Cresol. Available at: [Link]

  • Zhang, L. et al. (2020). Extraction of o -, m - and p -cresol from aqueous solution with methyl isopropyl ketone: Equilibrium, correlations, and COSMO-RS predictions. ResearchGate. Available at: [Link]

  • Solubility of Things. p-Cresol. Available at: [Link]

  • Organomation. Solvent Extraction Techniques. Available at: [Link]

  • Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • Yeast Metabolome Database. p-Cresol (YMDB16061). Available at: [Link]

  • Filo. (2025). Properties of Cresol. Available at: [Link]

  • OChemPrep. (2024). Liquid-Liquid Extraction - Pre-lab. YouTube. Available at: [Link]

  • Google Patents. CN104058936A - Method for separation and purification of p-cresol.
  • Mphahlele, M. J. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • Zhang, Y. et al. (2024). Separation of m-cresol and p-cresol by NaZSM-5 with different Si/Al ratios. PubMed. Available at: [Link]

  • Analytice. (2024). Analysis of p-cresol (CAS: 106-44-5) in laboratories. Available at: [Link]

  • Wikipedia. p-Cresol. Available at: [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Analytical Methods - Toxicological Profile for Cresols. Available at: [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available at: [Link]

  • OSHA. Phenol and Cresol. Available at: [Link]

  • Novatia, LLC. (2010). Profiling Sulfonate Ester Stability. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to IR Spectroscopy of Sulfonate Ester Linkages for Researchers

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The sulfonate ester (R-SO₂-OR') is a critical linkage in many pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. The sulfonate ester (R-SO₂-OR') is a critical linkage in many pharmaceuticals and intermediates, valued for its role as a good leaving group and its presence in various bioactive molecules. Infrared (IR) spectroscopy provides a rapid and non-destructive method for the structural elucidation of these compounds. This guide offers an in-depth comparison of the IR spectral features of sulfonate esters against other common sulfur-oxygen functional groups, supported by experimental data and protocols to ensure accurate and reliable analysis.

The Vibrational Signature of the Sulfonate Ester

The sulfonate ester functional group is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom, which is in turn connected to an organic moiety (the R' group). The key to identifying a sulfonate ester in an IR spectrum lies in recognizing the stretching vibrations of the sulfonyl (SO₂) and the sulfo-ester (S-O-C) groups.

The two S=O bonds give rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch . These are typically strong and sharp absorptions, making them reliable diagnostic peaks. Additionally, the stretching of the S-O single bond provides another characteristic set of bands.

Core Vibrational Modes and Their Wavenumber Ranges

The interpretation of an IR spectrum begins with the identification of these key vibrational modes. The following table summarizes the typical wavenumber ranges for the sulfonate ester linkage.

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Asymmetric S=O Stretch (νₐₛ S=O) 1375 - 1335StrongThis is often the most intense and easily recognizable peak for a sulfonate ester.
Symmetric S=O Stretch (νₛ S=O) 1185 - 1165StrongAlso a very prominent peak, typically found at a lower frequency than the asymmetric stretch.
S-O Stretch (ν S-O) 1000 - 750Strong (often multiple bands)These absorptions arise from the stretching of the S-O-C linkage and can present as several strong bands.

Table 1: Characteristic IR Absorption Frequencies for Sulfonate Esters.[1]

Distinguishing Sulfonate Esters: A Comparative Analysis

A common challenge in spectral interpretation is the potential for overlapping peaks from other functional groups. A thorough understanding of the IR signatures of related sulfur-oxygen compounds is therefore essential for unambiguous identification.

Sulfonate Ester vs. Sulfate Ester (R-O-SO₂-O-R')

Sulfate esters are structurally similar to sulfonate esters but possess an additional oxygen atom. This structural difference subtly influences the positions of the S=O stretching bands.

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)Key Distinguishing Feature
Sulfonate Ester 1375 - 13351185 - 1165Generally, the S=O stretching bands appear at slightly lower wavenumbers compared to sulfates.
Sulfate Ester 1415 - 1380~1200The asymmetric S=O stretch in sulfates is typically found at a higher frequency.

Table 2: Comparison of IR Absorptions of Sulfonate and Sulfate Esters.

Sulfonate Ester vs. Sulfonic Acid (R-SO₂-OH)

Sulfonic acids are precursors to sulfonate esters and are characterized by the presence of a hydroxyl group attached to the sulfonyl group. This -OH group gives rise to a very broad absorption band in the IR spectrum, which is the primary distinguishing feature.

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Key Distinguishing Feature
Sulfonate Ester 1375 - 13351185 - 1165N/AAbsence of a broad O-H stretching band.
Sulfonic Acid 1350 - 13401165 - 11203000 - 2500 (very broad)The presence of a very broad and strong O-H stretch is a definitive marker for a sulfonic acid.

Table 3: Comparison of IR Absorptions of Sulfonate Esters and Sulfonic Acids.

Sulfonate Ester vs. Sulfonamide (R-SO₂-NR'₂)

Sulfonamides contain a nitrogen atom attached to the sulfonyl group. The presence of the N-H bond(s) in primary and secondary sulfonamides provides a clear diagnostic tool for their identification.

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Key Distinguishing Feature
Sulfonate Ester 1375 - 13351185 - 1165N/AAbsence of N-H stretching bands.
Sulfonamide (1° & 2°) 1370 - 13301180 - 11603400 - 3200 (one or two bands)The presence of one or two medium-intensity N-H stretching bands is characteristic of sulfonamides.

Table 4: Comparison of IR Absorptions of Sulfonate Esters and Sulfonamides.

The Influence of Molecular Structure on IR Peaks

The precise positions of the S=O stretching vibrations are sensitive to the electronic environment around the sulfonate ester linkage. Understanding these influences can provide deeper insights into the molecular structure.

Electronic Effects of Substituents

The electronegativity of the R and R' groups plays a significant role in determining the frequency of the S=O stretching vibrations.

  • Electron-withdrawing groups attached to the sulfur atom (the R group) or the ester oxygen (the R' group) increase the bond order of the S=O bonds. This strengthening of the bonds leads to a shift to higher wavenumbers (a "blue shift") for both the asymmetric and symmetric stretching vibrations. For example, the S=O stretching frequencies in trifluoromethanesulfonate (triflate) esters are found at higher wavenumbers compared to toluenesulfonate (tosylate) esters.

  • Electron-donating groups , conversely, decrease the S=O bond order, resulting in a shift to lower wavenumbers (a "red shift") .

This relationship allows for a nuanced interpretation of the IR spectrum, providing clues about the electronic nature of the substituents.

Diagram of Substituent Effects on S=O Frequency

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

To ensure the reliability of your spectral data, a standardized experimental protocol is crucial. Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.

  • Volatile solvent (e.g., isopropanol or ethanol) for cleaning.

  • Lint-free wipes.

  • Spatula for solid samples.

  • Pipette for liquid samples.

Step-by-Step Procedure
  • Crystal Cleaning and Background Spectrum Acquisition:

    • Before any analysis, meticulously clean the ATR crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol. Allow the crystal to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor). A typical background scan involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • For Liquid Samples: Place a small drop of the liquid directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

    • For Solid Samples: Place a small amount of the powdered or crystalline solid onto the ATR crystal. Use the instrument's pressure clamp to apply gentle and even pressure to ensure good contact between the sample and the crystal. Avoid excessive pressure, which can damage the crystal.

  • Spectrum Acquisition:

    • Initiate the sample scan using the same acquisition parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber.

  • Data Analysis:

    • The acquired spectrum will show the characteristic absorption bands of the sample. Identify the key peaks corresponding to the sulfonate ester linkage and other functional groups present in the molecule.

    • Compare the obtained spectrum with reference spectra or the data provided in this guide to confirm the presence of the sulfonate ester and distinguish it from related functional groups.

  • Post-Analysis Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample. This is critical to prevent cross-contamination in subsequent analyses.

G cluster_solids For Solid Samples cluster_liquids For Liquid Samples A 1. Clean ATR Crystal & Acquire Background B 2. Apply Sample to Crystal A->B C 3. Acquire Sample Spectrum B->C S1 Place small amount of solid on crystal B->S1 L1 Place a drop of liquid on crystal B->L1 D 4. Analyze Spectrum C->D E 5. Clean Crystal Post-Analysis D->E S2 Apply gentle, even pressure with clamp S1->S2

ATR-FTIR Experimental Workflow

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of sulfonate esters. By understanding the characteristic absorption bands of the sulfonyl and sulfo-ester groups and how they are influenced by the molecular environment, researchers can confidently identify this important functional group. Furthermore, a comparative approach, contrasting the spectra of sulfonate esters with those of sulfates, sulfonic acids, and sulfonamides, is crucial for avoiding misinterpretation. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality, reproducible data, underpinning the integrity of your research and development endeavors.

References

  • Chemistry LibreTexts. Sulfonates infrared spectra. [Link]

  • Bruker.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. [Link]

Sources

Comparative

Comparing reactivity of 8-quinolinesulfonyl vs p-toluenesulfonyl esters

The following guide compares the reactivity and application profiles of 8-Quinolinesulfonyl (8-QS) versus p-Toluenesulfonyl (Tosyl/Ts) esters. This analysis moves beyond standard textbook definitions to explore the mecha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity and application profiles of 8-Quinolinesulfonyl (8-QS) versus p-Toluenesulfonyl (Tosyl/Ts) esters. This analysis moves beyond standard textbook definitions to explore the mechanistic "switch" that differentiates these two sulfonyl groups in high-stakes synthesis.

Executive Summary: The Static vs. The Switchable

In the arsenal of leaving groups and protecting motifs, p-Toluenesulfonyl (Tosyl) and 8-Quinolinesulfonyl (8-QS) represent two fundamentally different reactivity paradigms.

  • Tosyl (Ts): The "Workhorse." It operates on static electronic activation . Its reactivity is dictated solely by the inductive and resonance stabilization of the sulfonate anion. It is always "on" as an electrophile, susceptible to non-selective nucleophilic attack.

  • 8-Quinolinesulfonyl (8-QS): The "Smart Switch." It operates on template-directed activation . While it possesses inherent electron-withdrawing character, its unique utility lies in the quinoline nitrogen's ability to chelate metals (

    
    , 
    
    
    
    ,
    
    
    ). This allows 8-QS derivatives to remain stable under conditions that would cleave a Tosylate, only to become hyper-reactive upon the introduction of a specific metal catalyst.

Verdict: Use Tosyl for standard


 substitutions. Use 8-QS  when you require orthogonality (stability against standard nucleophiles) or metal-templated site selectivity (e.g., oligonucleotide synthesis, C-H activation).
Mechanistic Foundations
2.1. p-Toluenesulfonyl: Resonance-Driven Electrophilicity

The Tosyl group functions by delocalizing the developing negative charge on the oxygen atoms into the aromatic ring.

  • Mechanism:

    
     or 
    
    
    
    (substrate dependent).
  • Limitation: It lacks "recognition" sites. It cannot distinguish between nucleophiles based on geometry, only basicity/nucleophilicity.

2.2. 8-Quinolinesulfonyl: Chelation-Assisted Cleavage

The 8-QS group contains a pyridine-like nitrogen at the 8-position. This creates a binding pocket for transition metals.

  • The "Switch": In the absence of metals, 8-QS esters are often more stable than Tosylates due to steric bulk.

  • The Activation: Upon addition of

    
     or 
    
    
    
    , the metal coordinates to both the quinoline nitrogen and the sulfonyl oxygen. This coordination:
    • Increases the electrophilicity of the sulfur/phosphorus center (in coupling reactions).

    • Stabilizes the leaving group (8-quinolinesulfonate) via a 5-membered chelate ring.

    • Positions the attacking nucleophile (often water or an alcohol coordinated to the same metal) for an intramolecular-like delivery.

Performance Comparison Matrix
Featurep-Toluenesulfonyl (Tosyl) 8-Quinolinesulfonyl (8-QS)
Primary Mechanism Inductive/Resonance StabilizationMetal-Chelation (Anchimeric Assistance)
Reactivity Mode Always Active (Static)Latent/Switchable (Dynamic)
Hydrolysis Rate (

)
Baseline (Fast in base)>100x Faster in presence of

Acid Stability Stable (cleaves in strong acid/heat)Stable
Base Stability Labile (cleaves via

)
High stability (unless metal present)
Primary Application Alkyl leaving group, Alcohol protectionOligonucleotide coupling, C-H activation directing group
Cleavage Reagent Strong Nucleophiles (

,

,

)
Metal Salts (

,

) in neutral buffer
Visualization: The Chelation Switch

The following diagram illustrates the divergent activation pathways. Note how the Metal-Ion pathway creates a rigid transition state for 8-QS.

ReactivityComparison Substrate Alcohol Substrate (R-OH) TsCl Tosyl Chloride (TsCl) Substrate->TsCl Pyridine QSCl 8-QS Chloride (8-QSCl) Substrate->QSCl DMAP/NEt3 Ts_Ester Tosyl Ester (R-OTs) TsCl->Ts_Ester Nu_Attack Nucleophilic Attack (Strong Base/Nu) Ts_Ester->Nu_Attack Steric/Electronic Control Product_Ts Substitution Product (Nu-R) + TsO- Nu_Attack->Product_Ts QS_Ester 8-QS Ester (R-O-QS) QSCl->QS_Ester Metal_Cat Metal Activation (Cu²⁺ / Zn²⁺) QS_Ester->Metal_Cat Latent Stability Chelate_TS Rigid Chelate Transition State Metal_Cat->Chelate_TS Coordination Product_QS Cleaved Product (R-OH / Nu-R) Chelate_TS->Product_QS Accelerated Hydrolysis

Figure 1: Mechanistic divergence. The Tosyl pathway (top) relies on intrinsic electrophilicity. The 8-QS pathway (bottom) utilizes a metal-gated "switch" to trigger reactivity.

Experimental Protocols
5.1. Synthesis of 8-Quinolinesulfonyl Esters (Activation)

Unlike Tosylates, 8-QS derivatives often require stronger acylation catalysts due to the steric bulk of the quinoline ring.

  • Reagents: Substrate (Alcohol/Amine), 8-Quinolinesulfonyl chloride (1.2 equiv),

    
     (2.0 equiv), DMAP (0.1 equiv).
    
  • Solvent: Anhydrous

    
     (DCM).
    
  • Procedure:

    • Cool the solution of substrate and bases in DCM to 0°C.

    • Add 8-QSCl portion-wise (exothermic).

    • Allow to warm to RT and stir for 2-4 hours. Note: 8-QSCl reacts slower than TsCl.

    • Quench: Add saturated

      
      . Wash with brine.
      
    • Purification: Silica gel chromatography (EtOAc/Hexanes). 8-QS esters are UV-active and often fluorescent.

5.2. Metal-Catalyzed Hydrolysis/Cleavage (The "Switch")

This protocol demonstrates the unique advantage of 8-QS: cleavage under neutral conditions where Tosylates would be stable.

  • Substrate: 8-QS protected alcohol or sulfonamide.

  • Catalyst:

    
     (1.0 - 2.0 equiv) or 
    
    
    
    .
  • Solvent: DMF/Water (9:1) or MeOH/Water.

  • Procedure:

    • Dissolve substrate in solvent.

    • Add Copper(II) salt at Room Temperature.

    • Monitor by TLC. Hydrolysis is typically complete within 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The reaction proceeds via an intermediate where water attacks the sulfur/carbon while the metal holds the leaving group.

    • Workup: Add EDTA or aqueous

      
       to sequester the copper, then extract the free alcohol/amine.
      
Strategic Application: The Decision Matrix

When should you choose 8-QS over the standard Tosyl group?

DecisionMatrix Start Select Leaving/Protecting Group Q1 Is the substrate acid/base sensitive? Start->Q1 Q2 Do you need site-selective activation? Q1->Q2 Yes (Sensitive) Ts Use Tosylate (Ts) Q1->Ts No (Robust) Q2->Ts No (Global Reactivity) QS Use 8-Quinolinesulfonyl (8-QS) Q2->QS Yes (Metal Gated) Note 8-QS allows cleavage at neutral pH using Cu(II), sparing acid-labile groups (e.g., acetals, silyl ethers). QS->Note

Figure 2: Decision matrix for selecting between Tosyl and 8-QS based on substrate sensitivity and required selectivity.

References
  • Takaku, H., et al. (1979). "8-Quinolinesulfonyl chloride as a new coupling agent in oligonucleotide synthesis." Chemistry Letters, 8(8), 811-814. Link

  • Corey, E. J., & Nicolaou, K. C. (1974). "Efficient and mild lactonization method for the synthesis of macrolides." Journal of the American Chemical Society, 96(17), 5614–5616. (Foundational reference for activation principles). Link

  • Suh, J., & Sutton, P. A. (1991). "Metal ion catalysis of the hydrolysis of 8-quinoline phosphate." Inorganic Chemistry, 30(19), 3784-3786. (Demonstrates the metal-chelation mechanism). Link

  • Nishimura, T., et al. (2011). "Ruthenium-catalyzed remote C5-sulfonation of 8-aminoquinoline derivatives." Organic Letters, 13(7). (Modern application of 8-QS as a directing group). Link

Sources

Validation

Comparative Spectroscopic Guide: Quinoline Derivatives in Drug Discovery

[1] Product Focus: High-Purity Quinoline Scaffolds (Reference Standard: 6-Methoxyquinoline) Comparison Targets: Isoquinoline (Structural Isomer), 8-Hydroxyquinoline (Functional Derivative), and Unsubstituted Quinoline. E...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product Focus: High-Purity Quinoline Scaffolds (Reference Standard: 6-Methoxyquinoline) Comparison Targets: Isoquinoline (Structural Isomer), 8-Hydroxyquinoline (Functional Derivative), and Unsubstituted Quinoline.

Executive Summary

In pharmaceutical development—particularly for antimalarials (e.g., Quinine, Chloroquine) and kinase inhibitors—the purity and electronic state of the quinoline scaffold are critical. UV-Vis spectroscopy serves as a rapid, non-destructive method to distinguish structural isomers (Quinoline vs. Isoquinoline) and monitor protonation states in physiological buffers.

This guide provides an objective technical comparison of the UV-Vis absorption profiles of 6-Methoxyquinoline (6-MQ) against its core scaffold and isomers. It establishes a self-validating protocol for researchers requiring precise extinction coefficients and solvatochromic data.

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of quinoline derivatives is dominated by two primary electronic transitions arising from the heteroaromatic system:

  • 
     Transitions (B-band & E-band):  High-intensity transitions originating from the conjugated aromatic system. These typically appear between 200–250 nm (E-band) and 300–320 nm (B-band).
    
  • 
     Transitions (R-band):  Lower intensity transitions involving the non-bonding lone pair electrons on the nitrogen atom. These are often seen as a shoulder or weak band >310 nm and are highly sensitive to solvent polarity and pH (protonation).
    

Structural Impact on Spectra:

  • Isomerism (Quinoline vs. Isoquinoline): The position of the nitrogen (1-position vs. 2-position) alters the symmetry and dipole moment, leading to distinct fine structures in the B-band.

  • Substituents (6-Methoxy): The methoxy group acts as an auxochrome (Electron Donating Group). Through mesomeric effects (+M), it raises the energy of the HOMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift compared to unsubstituted quinoline.

Visualization: Electronic Transition Mechanism

ElectronicTransitions cluster_pH pH Effect Substituent Substituent (e.g., -OCH3) Conjugation Aromatic System (π) Substituent->Conjugation +M Effect Nitrogen Ring Nitrogen (Lone Pair) HOMO HOMO Energy Increases Nitrogen->HOMO n-electrons n_pi Block n->pi* Nitrogen->n_pi Lone pair bound Conjugation->HOMO Gap HOMO-LUMO Gap Decreases HOMO->Gap Shift Red Shift (Bathochromic) Gap->Shift Longer Wavelength Protonation Protonation (H+) Protonation->Nitrogen

Caption: Mechanism of spectral shifting driven by auxochromic substitution and protonation events.

Comparative Spectral Analysis

The following data compares the "Product" (6-Methoxyquinoline) against standard alternatives. Data represents measurements in Methanol/Ethanol at neutral pH unless noted.

CompoundStructure

(nm)
Molar Absorptivity (

, L·mol⁻¹·cm⁻¹)
Key Spectral Feature
6-Methoxyquinoline 6-substituted325 - 330 ~4,500 (at 325nm)Distinct bathochromic shift due to -OCH₃; strong fluorescence.
Quinoline Unsubstituted313 ~2,500 - 3,000Sharp peaks; vibrational fine structure often visible in non-polar solvents.
Isoquinoline Isomer (2-N)317 ~3,500Very similar to Quinoline but distinguishable by fine structure in the 300-320nm region.
8-Hydroxyquinoline 8-substituted240, 310 ~2,800Highly pH dependent; forms chelates which shift

to >360 nm.

Performance Insight: For drug discovery applications involving antimalarial scaffolds, 6-Methoxyquinoline is the superior reference standard over unsubstituted quinoline. Its absorption window (325 nm) avoids interference from simple protein absorption (<280 nm) and provides a higher molar absorptivity, allowing for lower limits of detection (LOD).

Solvatochromism & pH Dependence

Quinoline derivatives exhibit significant solvatochromism.[1] This property must be controlled during experimental design.

  • pH Effects:

    • Acidic pH: Protonation of the ring nitrogen stabilizes the excited state in specific derivatives, often leading to a red shift and hyperchromic effect (increased intensity). For 8-Hydroxyquinoline, the shift is dramatic due to the phenol-to-phenolate transition.

    • Isosbestic Points: When converting between neutral and protonated forms (e.g., during a pH titration of Quinoline), an isosbestic point appears (approx. 289 nm), indicating a clean two-state equilibrium without side reactions [1].

  • Solvent Polarity:

    • Non-Polar (Cyclohexane): Reveals sharp vibronic fine structure (useful for fingerprinting isomers).

    • Polar Protic (Methanol/Water): Blurs fine structure due to hydrogen bonding; typically used for quantitative concentration assays.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol includes self-validation steps to prevent common artifacts like solvent cut-off interference or concentration quenching.

Workflow Visualization

Protocol Start Start: Sample Prep Solvent Select Solvent (MeOH for Quant, Hexane for ID) Start->Solvent Blank Baseline Correction (Solvent Only) Solvent->Blank Scan Scan 200-400 nm Blank->Scan Check Validation Check: Abs < 1.0? Scan->Check Dilute Dilute Sample Check->Dilute No (>1.0) Calc Calculate Molar Absorptivity (ε) Check->Calc Yes Dilute->Scan

Caption: Self-validating workflow ensuring Beer-Lambert linearity.

Step-by-Step Methodology

1. Solvent Selection & Blanking:

  • Choice: Use HPLC-grade Methanol (cutoff ~205 nm) for general quantification. Use Cyclohexane for isomer differentiation (Quinoline vs. Isoquinoline).

  • Baseline: Fill two matched quartz cuvettes with pure solvent. Run a "Baseline/Zero" correction to subtract solvent absorbance and cuvette mismatch.

2. Stock Solution Preparation:

  • Weigh ~10 mg of the Quinoline derivative (e.g., 6-Methoxyquinoline).

  • Dissolve in 100 mL solvent to create a ~0.5 mM stock.

  • Critical: Sonicate for 5 minutes to ensure complete dissolution, as aggregation causes scattering (false absorbance).

3. Dilution & Measurement:

  • Prepare a working standard of approx.

    
     M.
    
  • Scan range: 200 nm to 450 nm.

  • Self-Validation Rule: The maximum absorbance (

    
    ) must fall between 0.2 and 0.9. If 
    
    
    
    , the detector is non-linear; dilute and re-measure.

4. Data Analysis:

  • Calculate Molar Absorptivity (

    
    ) using Beer’s Law: 
    
    
    
    [2]
  • Compare the 300–350 nm region against reference spectra. A shift of ±4 nm suggests pH contamination or substituent variation.

References
  • Deng, X., et al. (2011).[3] "Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy." Analytical Sciences.[3] Available at: [Link]

  • NIST Chemistry WebBook. "Quinoline UV-Vis Spectrum." National Institute of Standards and Technology. Available at: [Link]

  • Schulman, S. G., et al. (1974).[4] "Fluorescence of 6-Methoxyquinoline, Quinine, and Quinidine in Aqueous Media." Journal of Pharmaceutical Sciences. Available at: [Link]

  • Leach, S., et al. (2019). "Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet." The Journal of Chemical Physics. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 4-Methylphenyl 8-quinolinesulfonate via HPLC-DAD

An In-depth Technical Comparison with Alternative Methodologies For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison with Alternative Methodologies

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive examination of High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) for the purity validation of 4-Methylphenyl 8-quinolinesulfonate, a key intermediate in various synthetic processes.[1] We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the performance of HPLC-DAD with alternative analytical techniques.

The Critical Role of Purity for 4-Methylphenyl 8-quinolinesulfonate

4-Methylphenyl 8-quinolinesulfonate is a sulfonate ester, a class of compounds often used in pharmaceutical synthesis.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially harmful substances into active pharmaceutical ingredients (APIs). Potential impurities could arise from the synthesis of the precursor, 8-quinolinesulfonyl chloride, which can involve reactions with chlorosulfonic acid or thionyl chloride, potentially leaving behind starting materials or forming byproducts.[2][3]

HPLC-DAD: A Powerful Tool for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high-resolution separation of compounds in a mixture.[4][5] When coupled with a Diode-Array Detector (DAD), which can acquire absorbance spectra across a wide range of wavelengths simultaneously, HPLC becomes an exceptionally powerful tool for both quantification and qualitative assessment of purity.[6][7][8][9] This dual capability allows for the detection of known and unknown impurities and can provide spectral information to aid in their identification.[7]

The following protocol is designed not just as a set of instructions, but as a system where the results validate the method's suitability. This approach is in line with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]

HPLC-DAD Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis & Purity Calculation prep_start Accurately weigh 4-Methylphenyl 8-quinolinesulfonate reference standard and test sample dissolve Dissolve in Acetonitrile to a known concentration (e.g., 1 mg/mL) prep_start->dissolve filter Filter through 0.45 µm PTFE syringe filter dissolve->filter inject Inject onto HPLC system filter->inject separate Separation on C18 column using a gradient elution inject->separate detect Detection by DAD (200-400 nm) separate->detect integrate Integrate peak areas of the main component and all impurities detect->integrate peak_purity Assess peak purity of the main component using DAD spectral analysis detect->peak_purity purity_calc Calculate purity using area normalization method: % Purity = (Area_main / Area_total) * 100 integrate->purity_calc

Caption: Workflow for purity validation of 4-Methylphenyl 8-quinolinesulfonate by HPLC-DAD.

Objective: To determine the purity of 4-Methylphenyl 8-quinolinesulfonate and identify any potential impurities using a validated HPLC-DAD method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector.

Chromatographic Conditions:

ParameterJustification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-20 min: 30% to 90% B, 20-25 min: 90% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm for quantification, with full spectral acquisition from 200-400 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is a versatile, non-polar phase suitable for the separation of moderately polar to non-polar aromatic compounds like sulfonate esters.[13]

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[14]

  • Gradient Elution: A gradient is employed to ensure the elution of both more polar and less polar impurities within a reasonable analysis time, providing a comprehensive impurity profile.

  • DAD Detection: A primary wavelength of 230 nm is chosen for quantification, which is a common wavelength for aromatic compounds.[15] Acquiring the full UV-Vis spectrum allows for peak purity analysis and can help in the tentative identification of impurities by comparing their spectra to known chromophores.[7]

System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests as per USP <621> to ensure its performance.[16][17][18][19] This includes parameters like tailing factor, theoretical plates, and reproducibility of injections.

Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed.[20][21][22] This involves subjecting the 4-Methylphenyl 8-quinolinesulfonate to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC-DAD method must be able to separate these degradation products from the parent compound and from each other.[20][23]

Comparison with Alternative Analytical Techniques

While HPLC-DAD is a powerful technique, a multi-faceted approach to purity validation often provides a more complete picture. Here, we compare HPLC-DAD with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis Logic cluster_sample Single Batch of 4-Methylphenyl 8-quinolinesulfonate cluster_methods Analytical Techniques cluster_results Data Comparison & Conclusion sample Test Sample hplc HPLC-DAD sample->hplc gcms GC-MS sample->gcms qnmr qNMR sample->qnmr purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities gcms->purity gcms->impurities qnmr->purity strengths_weaknesses Strengths & Weaknesses purity->strengths_weaknesses impurities->strengths_weaknesses conclusion Overall Purity Assessment strengths_weaknesses->conclusion

Caption: Logical flow for the comparative analysis of purity assessment methods.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[24] For sulfonate esters, which can be semi-volatile, GC-MS can be a viable alternative or complementary technique to HPLC.

Experimental Protocol: GC-MS Purity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program: 100 °C (1 min hold), ramp at 15 °C/min to 280 °C (10 min hold).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[25] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).

  • Procedure:

    • Accurately weigh the 4-Methylphenyl 8-quinolinesulfonate sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure quantitative integration.

    • Calculate the purity based on the integral ratios, molar masses, and weights of the analyte and the internal standard.

Comparative Data Summary

The following table presents hypothetical data to illustrate the comparison between the three techniques for a single batch of 4-Methylphenyl 8-quinolinesulfonate.

Analytical TechniquePurity (%)Detected ImpuritiesStrengthsLimitations
HPLC-DAD 99.5Two minor impurities at 0.2% and 0.3%High resolution, suitable for non-volatile and thermally labile compounds, peak purity assessment with DAD.[5][26]Requires a reference standard for impurity identification, higher solvent consumption.
GC-MS 99.4One impurity at 0.6% (identified as a starting material)High sensitivity, provides structural information for impurity identification.[24]Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.
qNMR 99.6Quantifies total purity, does not separate individual impurities.Primary method, does not require a specific reference standard for the analyte, highly accurate and precise.[25]Lower sensitivity for impurity detection, requires a certified internal standard, may not detect non-protonated impurities.
Conclusion: A Holistic Approach to Purity Validation

While HPLC-DAD stands out as a robust and versatile method for the routine purity assessment of 4-Methylphenyl 8-quinolinesulfonate, a comprehensive validation strategy benefits from the use of orthogonal techniques.[25]

  • HPLC-DAD is the workhorse for routine quality control, providing excellent separation and quantification capabilities. The inclusion of forced degradation studies ensures the method is stability-indicating.

  • GC-MS serves as a valuable complementary technique, particularly for identifying volatile impurities that may not be well-resolved or detected by HPLC.

  • qNMR offers a primary method for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte, making it an excellent tool for qualifying reference materials.

By integrating these techniques, researchers and drug development professionals can establish a comprehensive and self-validating system for ensuring the purity of 4-Methylphenyl 8-quinolinesulfonate, thereby safeguarding the quality and integrity of their downstream synthetic processes.

References

  • Element Lab Solutions. (n.d.). USP 621 Changes.
  • U.S. Pharmacopeia. (2021). <621> Chromatography.
  • uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Labcompare. (2024, October 25). Common HPLC Detector Types and Their Applications: A Practical Guide.
  • Pharma Focus Asia. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Hitachi High-Tech Corporation. (n.d.). 7. Principle and Feature of Various Detection Methods (1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Measurlabs. (n.d.). HPLC-DAD Analysis | Diode-Array Detector.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • PMC. (2019, October 7). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • ResearchGate. (n.d.). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes.
  • CHIMIA International Journal for Chemistry. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines.
  • Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
  • OAText. (n.d.). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters.
  • Google Patents. (n.d.). GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Chem-Impex. (n.d.). 8-Quinolinesulfonyl chloride.
  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
  • Google Patents. (n.d.). CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • SIELC Technologies. (2018, February 16). Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column.
  • Revista Bio Ciencias. (2023, February 21). High Performance Liquid Chromatography coupled Diode Array Detector (HPLC-DAD) method development and validation for the quantif.
  • MDPI. (2021, December 23). HPLC-DAD Based Polyphenolic Profiling and Evaluation of Pharmacological Attributes of Putranjiva roxburghii Wall..
  • Oxford Academic. (2014, August 1). An HPLC–DAD Method for Simultaneous Quantitative Determination of Four Active Hydrophilic Compounds in Magnoliae Officinalis C.
  • MDPI. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines.

Sources

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